Trimipramine-d3 (maleate)
説明
BenchChem offers high-quality Trimipramine-d3 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimipramine-d3 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |
InChIキー |
YDGHCKHAXOUQOS-ZNRNECGQSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Trimipramine-d3 (Maleate) in Quantitative Bioanalysis
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Abstract
Trimipramine-d3 (maleate) is a stable isotope-labeled analog of the tricyclic antidepressant trimipramine.[1] It functions primarily as an Internal Standard (IS) in isotope dilution mass spectrometry (ID-MS), specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the physicochemical properties, experimental protocols, and mechanistic rationale for using Trimipramine-d3 to correct for matrix effects, ionization suppression, and extraction variability in clinical and forensic toxicology.
Compound Profile & Chemical Identity
Trimipramine-d3 (maleate) is chemically modified to contain three deuterium atoms (
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine, maleate salt |
| Molecular Formula | C |
| Molecular Weight | 413.52 g/mol (Salt); Free base varies by isotopic enrichment |
| Isotopic Purity | Typically |
| Solubility | Soluble in Methanol, Chloroform, DMSO; slightly soluble in water |
| pKa | ~9.4 (Amine group) - Requires high pH for organic extraction |
| Storage | -20°C (Desiccated); Protect from light (TCA photosensitivity) |
The Deuterium Isotope Effect in Bioanalysis
The substitution of hydrogen with deuterium on the N-methyl group creates a stable tracer. Because the C-D bond is shorter and stronger than the C-H bond, the physicochemical properties (pKa, logP) remain virtually unchanged. This ensures that Trimipramine-d3 co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source.
Core Application: Internal Standardization Strategy
In quantitative bioanalysis, reliance on external calibration alone is prone to errors caused by biological matrix variability (e.g., phospholipids in plasma). Trimipramine-d3 serves as the ideal normalizer.
Mechanism of Correction
-
Extraction Efficiency: If liquid-liquid extraction (LLE) recovers only 85% of the drug, it will also recover ~85% of the Trimipramine-d3. The ratio remains constant.
-
Ionization Suppression: If co-eluting phospholipids reduce the MS signal of Trimipramine by 40%, the signal of the co-eluting Trimipramine-d3 is also reduced by 40%.
-
Quantification Logic:
This ratio is plotted against concentration, nullifying systemic errors.
Experimental Protocol: LC-MS/MS Workflow
This protocol outlines a validated method for quantifying Trimipramine in human plasma using Trimipramine-d3 as the IS.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Trimipramine-d3 maleate in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: TCAs are basic lipophilic drugs. LLE provides cleaner extracts than protein precipitation, reducing background noise.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike IS: Add 20 µL of Working IS Solution (Trimipramine-d3). Vortex 10s.
-
Alkalinization: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH > 10).
-
Note: This suppresses ionization of the amine, rendering the molecule neutral and lipophilic.
-
-
Extraction: Add 2 mL of Hexane:Isoamyl Alcohol (98:2) .
-
Agitation: Mechanical shaker for 10 mins. Centrifuge at 3000 x g for 5 mins.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (see below).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 25:75 [5mM Ammonium Formate + 0.1% Formic Acid] : [Methanol].
-
Note: Acidic mobile phase ensures protonation of the amine for high ESI+ sensitivity.
-
-
Ionization: ESI Positive Mode.
Mass Transitions (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Trimipramine | 295.2 m/z [M+H] | 100.1 m/z | 25 |
| Trimipramine-d3 | 298.2 m/z [M+H] | 103.1 m/z | 25 |
Technical Note: The +3 Da shift is maintained in the product ion (100.1 vs 103.1), confirming the fragment containing the N-methyl group is retained.
Workflow Visualization
Figure 1: Step-by-step bioanalytical workflow for Trimipramine quantification using a deuterated internal standard.
Biological Context: Why Precision Matters
Researchers utilize Trimipramine-d3 not just for drug level monitoring, but to phenotype metabolic enzymes. Trimipramine is extensively metabolized in the liver, making its quantification a proxy for enzymatic activity.
Metabolic Pathways[14]
-
CYP2D6: Responsible for hydroxylation.[12]
-
CYP2C19: Responsible for N-demethylation to Desmethyltrimipramine.[4]
Critical Research Insight: Because Trimipramine-d3 is labeled on the N-methyl group, if it undergoes N-demethylation by CYP2C19, the label is lost. Therefore, Trimipramine-d3 is suitable for quantifying the parent drug but cannot be used as an internal standard for the metabolite (Desmethyltrimipramine). A separate IS (e.g., Desmethyltrimipramine-d3) would be required for the metabolite.
Figure 2: Metabolic pathways of Trimipramine. Note the loss of the N-methyl group (and thus the d3 label) during CYP2C19 metabolism.
Safety & Handling (MSDS Context)
While Trimipramine-d3 is used in micro-quantities for research, it retains the pharmacological hazards of the parent TCA class.
-
Hazard Classification: Acute Toxicity (Oral), Reproductive Toxicity (Suspected).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: High-temperature incineration as hazardous chemical waste.
References
-
Koganti, V. S., et al. (2015).[13] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Walsh Medical Media. Retrieved from [Link]
-
Kirchheiner, J., et al. (2003). Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics. PubMed.[13] Retrieved from [Link]
-
PubChem. (n.d.). Trimipramine Maleate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Hermann, P., et al. (2006). Steady state plasma levels of the enantiomers of trimipramine and of its metabolites. ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steady state plasma levels of the enantiomers of trimipramine and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. drugs.com [drugs.com]
- 8. lcms.cz [lcms.cz]
- 9. phenomenex.com [phenomenex.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Trimipramine Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical properties of Trimipramine-d3 (maleate)
The following technical guide details the chemical properties, bioanalytical applications, and handling protocols for Trimipramine-d3 (maleate) .
Advanced Reference Standard for Bioanalytical Quantification[1][2]
Executive Summary
Trimipramine-d3 (maleate) is the stable isotope-labeled analog of the tricyclic antidepressant (TCA) Trimipramine.[1][2] It functions primarily as an Internal Standard (IS) in clinical and forensic toxicology.[1][2] By incorporating three deuterium atoms—typically on the N-methyl group—this compound exhibits identical chromatographic behavior to the analyte of interest while maintaining a distinct mass spectral signature.[1][2] This "mass shift" enables precise quantification of Trimipramine in complex biological matrices (plasma, urine, serum) via Isotope Dilution Mass Spectrometry (IDMS), effectively compensating for matrix effects, extraction inefficiencies, and ionization suppression.[1][3]
Chemical Identity & Structural Analysis
The maleate salt form is preferred for its enhanced stability and crystallinity compared to the free base.[2][3]
Nomenclature and Identification
| Property | Specification |
| Chemical Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine maleate |
| CAS Number | 1185245-93-5 (Salt form) / 521-78-8 (Unlabeled Maleate) |
| Molecular Formula | C₂₀H₂₃D₃N₂[1][2][4][5][6][7][8][9] · C₄H₄O₄ |
| Molecular Weight | 413.52 g/mol (Salt) / 297.45 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Salt Stoichiometry | 1:1 (Base : Maleic Acid) |
Structural Configuration
The deuterium labeling is strategically placed on the terminal amine's methyl group (N-CD₃).[1][2] This position is chemically stable and resistant to metabolic back-exchange in standard analytical workflows, unlike labile protons on the aromatic ring or those adjacent to carbonyls (though Trimipramine lacks carbonyls).[1][2]
-
Deuterium Effect: The substitution of Hydrogen (H) with Deuterium (D) increases the molecular weight by 3.018 Da.[2]
-
Maleate Counterion: The maleic acid moiety provides a proton to the tertiary amine, forming a stable ammonium salt that improves water solubility and shelf-life.[1][3]
Physicochemical Properties[1][2][3][5][9][10][11][12]
Understanding these properties is critical for optimizing extraction protocols (LLE/SPE) and chromatographic separation.[1][2]
| Parameter | Value / Characteristic | Relevance to Protocol |
| Solubility | Soluble in Methanol , DMSO , Chloroform .[1] Slightly soluble in water.[1][2][3][9][10] | Stock solutions should be prepared in Methanol or DMSO.[1][2][3] |
| pKa | ~9.24 (Amine) | Basic character dictates high pH extraction (pH > 10) to ensure the molecule is neutral for organic solvent extraction.[1][2] |
| LogP | ~4.8 (Unlabeled Base) | Highly lipophilic; retains strongly on C18 columns; requires high organic content for elution.[1][2] |
| Melting Point | 140–144 °C (Unlabeled Maleate) | Indicator of purity; degradation may lower this range.[1][2] |
| Hygroscopicity | Moderate | Store in desiccated conditions to prevent moisture uptake which alters weighing accuracy.[1][2][3] |
Bioanalytical Application: LC-MS/MS Methodology
The primary application of Trimipramine-d3 is as a surrogate reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Mass Spectrometry Transitions (MRM)
The deuterium label shifts the precursor and product ions, allowing the mass spectrometer to distinguish the standard from the native drug.[3]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
Mechanism: Protonation of the tertiary amine
.[1][2]
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |
| Trimipramine | 295.2 | 100.1 | ~20–30 | Side chain amine cleavage |
| Trimipramine-d3 | 298.2 | 103.1 | ~20–30 | Side chain amine cleavage (retains d3) |
Technical Insight: The product ion at
100.1 (unlabeled) and 103.1 (labeled) corresponds to the dimethyl-amino-propyl fragment.[1][2] The retention of the +3 Da shift in the fragment confirms the label is located on the N-methyl group.[2][3]
Chromatographic Behavior
Because deuterium has a slightly smaller molar volume than hydrogen, deuterated isotopologs can sometimes elute slightly earlier than the unlabeled compound (the "deuterium isotope effect").[2][3] However, for Trimipramine-d3 on standard C18 columns, this shift is negligible.[1][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH).[1][2][3]
-
Mobile Phase: Ammonium Formate (pH ~3-4) / Acetonitrile or Methanol.[1][2]
-
Retention Time: Co-elutes with Trimipramine (~1.7 - 3.5 min depending on gradient).
Visualization: Analytical Workflow
The following diagram illustrates the standard workflow for quantifying Trimipramine using the d3-internal standard.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Trimipramine quantification.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 1.0 mg/mL primary stock.
-
Weighing: Accurately weigh 1.39 mg of Trimipramine-d3 maleate (equivalent to ~1.0 mg of free base) into a volumetric flask.
-
Note: Always correct for the salt factor (MW Salt / MW Base ≈ 1.40).
-
-
Dissolution: Add 1 mL of Methanol (LC-MS grade) . Sonicate for 2 minutes to ensure complete dissolution.
-
Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at -20°C.
Sample Extraction (Liquid-Liquid Extraction)
Objective: Isolate Trimipramine from plasma while removing proteins and phospholipids.[1][2]
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike IS: Add 20 µL of Trimipramine-d3 working solution (e.g., 500 ng/mL). Vortex.
-
Alkalinize: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH 10) to suppress ionization of the amine (ensure uncharged state).
-
Extract: Add 2 mL of Hexane:Isoamyl Alcohol (98:2) .
-
Agitate: Mechanical shaker for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Reconstitute: Evaporate the supernatant organic layer under Nitrogen at 40°C. Reconstitute residue in 100 µL Mobile Phase.
Synthesis & Isotopic Purity
Synthetic Route (General)
Trimipramine-d3 is typically synthesized via nucleophilic substitution (alkylation) of the precursor Desmethyltrimipramine.[1][2]
-
Reagent: Iodomethane-d3 (
).[1][2] -
Conditions: Base-catalyzed alkylation in an aprotic solvent.[1][2]
-
Purification: Recrystallization as the maleate salt to ensure removal of unreacted precursors.[2][3]
Isotopic Purity Requirements
For valid bioanalysis, the isotopic purity must be ≥ 99% .[3]
-
d0 (Unlabeled) Contribution: Must be < 0.5% to prevent "cross-talk" where the internal standard contributes signal to the analyte channel, causing false positives or overestimation at the Lower Limit of Quantification (LLOQ).
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable up to 60°C for short periods; long-term storage requires freezing.[1][2]
-
Photostability: TCAs are light-sensitive.[1][2] Handle under yellow light if possible; store in amber vials.
-
Solution Stability: Methanolic solutions are stable for weeks at 4°C. Aqueous solutions should be prepared fresh daily due to potential adsorption to glass/plastic surfaces.[1][2][3]
Safety (SDS Summary)
-
Hazards: Acute toxicity (Oral).[1][2] Potential reproductive toxin.[1][2][3]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1][3] Handle powder in a fume hood to avoid inhalation.[1][2][3]
References
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 5282318, Trimipramine maleate. Retrieved from [Link]
-
Koganti, V. S., et al. (2015).[1][2][3] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Washington State Patrol Toxicology Laboratory. (2019). Confirmation of Tricyclic Antidepressants by LC-MS/MS. Retrieved from [Link]
Sources
- 1. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimipramine Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Trimipramine-d3 (maleate) | Cayman Chemical | Biomol.com [biomol.com]
- 5. Trimipramine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of Trimipramine and its Deuterated Analog: A Technical Guide
Executive Summary: The Atypical Tricyclic
Trimipramine (Surmontil) stands as an anomaly within the tricyclic antidepressant (TCA) class.[1] Unlike its structural relatives imipramine and amitriptyline, trimipramine exhibits negligible inhibition of monoamine reuptake (serotonin/norepinephrine). Its therapeutic efficacy derives from a complex "atypical" receptor binding profile—primarily antagonism at
This guide analyzes the pharmacological architecture of trimipramine and explores the strategic application of its deuterated analog (
Pharmacodynamics: The Receptor Mosaic
Mechanism of Action
Trimipramine’s lack of monoamine transporter (SERT/NET) affinity challenges the monoamine hypothesis of depression. Its efficacy suggests that resynchronization of circadian rhythms (via
Receptor Binding Profile
The following table synthesizes affinity data (
| Receptor Target | Trimipramine | Imipramine | Functional Consequence |
| Histamine | 0.2 - 20 | 11 | Potent sedation; anxiolysis; sleep architecture modulation.[1] |
| 19.5 | 115 | Antidepressant effect; enhancement of slow-wave sleep.[1] | |
| Dopamine | 57.5 | > 1000 | "Atypical" antipsychotic property; potential for EPS (rare).[1] |
| Muscarinic | 58 | 42 | Anticholinergic effects (dry mouth, constipation).[1] |
| 24 | 32 | Orthostatic hypotension.[1] | |
| SERT (Reuptake) | 149 | 1.3 | Negligible reuptake inhibition at therapeutic doses.[1] |
| NET (Reuptake) | 2,450 | 37 | No noradrenergic drive.[1] |
Data compiled from receptor binding assays [1, 2].
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of trimipramine's antagonistic action, contrasting it with the reuptake inhibition model.
Figure 1: Pharmacodynamic signaling cascade of Trimipramine showing primary antagonistic targets.[2][3]
Pharmacokinetics & Metabolic Liabilities[4][5][6][7]
Trimipramine undergoes extensive first-pass metabolism, primarily via demethylation and hydroxylation.[1] This metabolism is highly dependent on cytochrome P450 enzymes, introducing significant inter-patient variability.[1]
-
Major Pathway (Demethylation): Mediated by CYP2C19 .[1][4] Converts trimipramine (tertiary amine) to desmethyltrimipramine (secondary amine).[1][4][5]
-
Minor Pathway (Hydroxylation): Mediated by CYP2D6 .[1][4] Converts parent and metabolite to 2-hydroxy forms.[1]
The Deuterated Analog: -Trimipramine[1][3]
Deuteration involves replacing specific hydrogen atoms (
Application 1: Bioanalytical Internal Standard (Current Standard)
In LC-MS/MS workflows,
-
Rationale: It co-elutes with the analyte but is mass-resolved (+3 Da).
-
Advantage: It compensates perfectly for matrix effects and ionization suppression, unlike structural analogs (e.g., imipramine) which may elute at different times.
Application 2: Metabolic Stabilization (Therapeutic Potential)
Research into "Deuterium-Reinforced" TCAs (e.g., deuterated doxepin, imipramine) suggests that deuterating the N-methyl group can retard demethylation [4, 5].[1][10]
-
Hypothesis: Replacing the N-methyl hydrogens with deuterium (
) slows the CYP2C19-mediated attack.[1] -
Outcome:
-
Increased Half-life (
): Slower clearance of the parent compound.[1] -
Profile Maintenance: Maintains the "sedative/atypical" profile of the parent tertiary amine for longer, delaying the shift to the secondary amine (desmethyl) metabolite.
-
Reduced Inter-subject Variability: By rate-limiting the enzymatic step, the impact of CYP polymorphisms may be dampened.[1]
-
Metabolic Pathway & Deuterium Blockade[1]
Figure 2: Metabolic pathway illustrating the Kinetic Isotope Effect (KIE) blockade at the CYP2C19 demethylation step.[1]
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
To validate the KIE of the deuterated analog versus the native compound.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
Test Compounds: Trimipramine and
-Trimipramine (1 µM final). -
Cofactor: NADPH regenerating system.[1]
Workflow:
-
Pre-incubation: Mix 495 µL of HLM buffer (PBS, pH 7.4) with 5 µL of test compound. Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (containing IS).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).[1]-
Success Criterion: The
of -trimipramine should be statistically lower than native trimipramine.[1]
-
Protocol B: Competitive Radioligand Binding (Receptor Affinity)
To confirm that deuteration does not alter pharmacodynamics (binding affinity).
Target: Histamine
Workflow:
-
Preparation: Membrane preparations from CHO cells expressing human
. -
Incubation: Incubate membranes with
-Pyrilamine (2 nM) and varying concentrations ( to M) of Trimipramine or -Trimipramine.[1] -
Equilibrium: 60 min at 25°C.
-
Filtration: Rapid vacuum filtration through GF/B filters.[1]
-
Counting: Liquid scintillation counting.
-
Analysis: Determine
and calculate using the Cheng-Prusoff equation.-
Validation: The
values for both forms must be identical (within experimental error), confirming the isotope effect is purely kinetic, not dynamic.
-
References
-
Berger, M., & Gastpar, M. (1996).[1][7] Trimipramine: a challenge to current concepts on antidepressives.[1][7] European Archives of Psychiatry and Clinical Neuroscience, 246(5), 235-239.[1][7] Link
-
Gross, G., et al. (1991).[1] Receptor binding profiles of the atypical antidepressant trimipramine. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Eap, C. B., et al. (2000).[1][11] Steady State Plasma Levels of the Enantiomers of Trimipramine and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients.[1] Therapeutic Drug Monitoring. Link
-
Mutlib, A. E. (2008).[1][9] Application of Stable-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.[1] Chemical Research in Toxicology, 21, 1672-1689.[1]
-
Rane, R., et al. (2024).[1][12] Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models.[6] European Journal of Drug Metabolism and Pharmacokinetics. Link
Sources
- 1. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cafermed.com [cafermed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimipramine: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Labeling of Trimipramine for LC-MS/MS Bioanalysis
Executive Summary
This guide outlines the strategic implementation of isotopically labeled internal standards (IS) for the quantification of Trimipramine, a tertiary amine tricyclic antidepressant (TCA). In high-throughput bioanalysis, particularly within human plasma matrices, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the ability of the IS to mirror the analyte’s physicochemical behavior.
While Trimipramine-d3 is the industry standard, its application is not "plug-and-play." This document details the synthesis logic, the chromatographic isotope effect (a critical source of error in UPLC), and a self-validating protocol to ensure regulatory compliance (FDA/EMA).
Part 1: The Physics of Quantitation & The "Deuterium Effect"
The Necessity of Labeling
Trimipramine is highly lipophilic (LogP ~4.8) and undergoes extensive metabolism (CYP2C19/CYP2D6).[1][2] In electrospray ionization (ESI), it competes for charge against endogenous phospholipids and co-eluting metabolites. Without a stable isotope-labeled IS (SIL-IS), matrix effects (ion suppression/enhancement) can cause quantitative errors exceeding 40%.
The Critical Risk: Chromatographic Isotope Effect
Expertise Insight: Many researchers assume a deuterated standard will co-elute perfectly with the analyte. In high-resolution chromatography (UPLC), this is false. The C-D bond is slightly shorter and has a lower polarizability volume than the C-H bond. This makes deuterated analogs slightly less lipophilic.
-
Consequence: Trimipramine-d3 often elutes earlier than native Trimipramine.
-
The Danger Zone: If the d3-IS elutes 0.1 minutes earlier, it may enter the ion source during a suppression event (e.g., a phospholipid peak) that the analyte avoids. This decouples the IS response from the analyte response, invalidating the method.
Operational Rule: If the Retention Time (RT) shift > 0.05 min, you must adjust the gradient slope or switch to
Part 2: Strategic Synthesis of Trimipramine-d3
The most robust synthesis route for Trimipramine-d3 targets the N-methyl group on the side chain. This avoids labeling the aromatic ring, where metabolic hydroxylation could potentially remove the label or scramble the signal.
Synthesis Pathway: Reductive Amination
The preferred route utilizes Desmethyltrimipramine as the precursor. This secondary amine is methylated using Formaldehyde-d2 (or Iodomethane-d3) in a reductive environment.
Reaction Logic:
-
Precursor: Desmethyltrimipramine (Secondary amine).
-
Label Source: Formaldehyde-d2 (
) or Methyl Iodide-d3 ( ). -
Reducing Agent: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride. -
Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.
Visualization: Synthesis Workflow
Caption: Figure 1. Reductive amination pathway for synthesizing Trimipramine-d3 from Desmethyltrimipramine, ensuring the label is located on the N-methyl group.
Part 3: Analytical Workflow (LC-MS/MS)
To ensure specificity, the Mass Spectrometry method must track specific transitions that retain the label.
Mass Transitions (MRM)
The fragmentation of Trimipramine typically yields a major product ion at m/z 100.1, corresponding to the dimethylaminopropyl side chain. Since the d3-label is on this chain, the IS transition must shift accordingly.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin of Fragment |
| Trimipramine | 295.2 | 100.1 | 20-30 | Side chain (Dimethylaminopropyl) |
| Trimipramine | 295.2 | 58.1 | 40 | Terminal amine cleavage |
| Trimipramine-d3 | 298.2 | 103.1 | 20-30 | Labeled Side chain |
Critical Setup Note: Do not use a ring-structure fragment (e.g., the tropylium-like ion at m/z 193) for the IS if the label is on the side chain. If the molecule cleaves between the ring and the chain, you lose the label information in the detector.
Part 4: Validation Protocol (Self-Validating Systems)
A synthesis is only as good as its validation. You must perform a Cross-Signal Contribution (Crosstalk) test to ensure the IS does not interfere with the analyte quantification at the Lower Limit of Quantitation (LLOQ).
Protocol: Cross-Signal Contribution Test
Objective: Verify that the unlabeled analyte does not contribute signal to the IS channel (M+2 isotope overlap) and that the IS does not contain unlabeled impurities interfering with the analyte channel.
Step-by-Step Methodology:
-
Prepare Sample A (ULOQ): Inject the analyte at the Upper Limit of Quantitation (highest calibration point) without Internal Standard.
-
Prepare Sample B (IS Only): Inject the Internal Standard at the working concentration without analyte.
-
Prepare Sample C (Blank): Inject a double blank (mobile phase).
-
Calculate Interference:
Acceptance Criteria (FDA M10 Guidance):
-
IS Interference: Must be
of the analyte response at LLOQ. -
Analyte Interference: Must be
of the IS response.
Visualization: Troubleshooting Logic
Caption: Figure 2. Decision tree for evaluating Internal Standard performance during method validation. Adherence to these logic gates prevents method failure during incurred sample reanalysis.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Gurupadayya, B. M., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. ResearchGate. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Chromatographic Isotope Effect in LC-MS/MS Analysis. In Issues in the Analysis of Deuterated Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5584, Trimipramine. Retrieved from [Link]
Sources
Technical Guide: Sourcing and Validating Trimipramine-d3 (Maleate) for Bioanalysis
[1]
Executive Summary & Technical Profile[1]
This guide addresses the critical requirements for sourcing and utilizing Trimipramine-d3 (maleate) (CAS: 1185245-93-5) as an Internal Standard (IS) in LC-MS/MS assays.
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and ionization variability.[1] Trimipramine-d3 is the deuterated analog of the tricyclic antidepressant Trimipramine, typically labeled on the N-methyl group (
Physicochemical Specifications
-
Chemical Formula:
[1][5] -
Molecular Weight (Free Base): ~297.45 g/mol [1]
-
Isotopic Purity:
atom D (Critical for preventing "cross-talk" or contribution to the analyte signal).[1] -
Solubility: Soluble in Methanol, DMSO, and Water (slightly).[1]
The "Salt Correction" Factor
Researchers often overlook the stoichiometry when preparing stock solutions. You are weighing the maleate salt, but your calibration curve usually quantifies the free base.
Commercial Supplier Landscape
The following table synthesizes data from major global suppliers. I have categorized them by "Grade" to help you choose between rigorous GMP/GLP certified reference materials (CRM) and standard research-grade materials.
| Supplier | Catalog / ID | Grade | Form | Isotopic Purity | Application Context |
| C/D/N Isotopes | D-3870 | Research Grade | Solid / Powder | 99.6% | High-enrichment synthesis; ideal for minimizing D0 contribution in high-sensitivity assays.[1] |
| Toronto Research Chemicals (TRC) | T795602 | Research Grade | Solid | >99% | Extensive inventory; standard source for DMPK discovery phases.[1] |
| Cerilliant (Sigma/Merck) | T-071 | CRM (ISO 17034) | Solution (MeOH) | >99% | Clinical/Forensic: Comes as 100 |
| Cayman Chemical | (Ref: 15921*) | Analytical Standard | Solid | Reliable for basic research and receptor binding normalization.[1] | |
| Santa Cruz Biotech | sc-220328 | Research Grade | Solid | Cost-effective for non-regulated academic screening.[1] |
*Note: Cayman Item 15921 is the unlabeled form; inquire specifically for the deuterated analog custom synthesis or catalog updates.
Bioanalytical Application Framework (LC-MS/MS)[1]
The "Cross-Talk" Phenomenon
The most critical risk when using Trimipramine-d3 is Isotopic Interference .[1] If the D3 standard contains traces of D0 (unlabeled trimipramine), it will create a false signal in your blank samples, artificially raising your Lower Limit of Quantitation (LLOQ).
Mechanism of Interference:
-
D3 -> D0 Contribution: Impure IS adds area to the Analyte peak.[1]
-
D0 -> D3 Contribution: High concentrations of Analyte (ULOQ) usually have naturally occurring isotopes (
) that can mimic the IS mass.[1]
Figure 1: Isotopic Cross-Talk Mechanism. Red path indicates the primary risk when sourcing low-purity Trimipramine-d3.[1]
Optimized MRM Transitions
Trimipramine fragments characteristically to the dimethylamine side chain. The D3 label is typically on the N-methyl groups, meaning the mass shift is preserved in the daughter ion.[1]
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Trimipramine | 295.2 | 100.1 | 22 | 50 |
| Trimipramine-d3 | 298.2 | 103.1 | 22 | 50 |
Note: If your D3 label is on the aromatic ring (less common), the transition would be 298.2 -> 100.[1]1. Always verify the Certificate of Analysis (CoA) for the label position.[1]
Experimental Protocol: Sample Preparation & Extraction
This protocol utilizes Protein Precipitation (PPT) , which is preferred for high-throughput clinical research over Liquid-Liquid Extraction (LLE) due to speed, though LLE provides cleaner extracts.[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Sample Processing:
-
Aliquot: Transfer 50
L of plasma/serum to a 96-well plate. -
Spike: Add 200
L of Working IS Solution (Acetonitrile containing Trimipramine-d3).[1] -
Scientific Rationale: The 1:4 ratio ensures complete protein precipitation while introducing the IS simultaneously to track recovery.
-
-
Separation:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Injection:
-
Transfer 100
L of supernatant to a fresh plate. -
Dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions and prevent peak broadening.[1]
-
Figure 2: Protein Precipitation Workflow optimized for Trimipramine-d3 recovery.[1]
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of your data, you must perform the following checks before running unknown samples.
A. Isotopic Contribution Check
Inject a sample containing only the Internal Standard (at working concentration) and monitor the Analyte channel (295.2 -> 100.1).[1]
-
Acceptance Criteria: The area response in the analyte channel must be
of the LLOQ response.[1] -
Action: If it fails, dilute the IS or purchase a higher purity lot (e.g., from C/D/N Isotopes).
B. Matrix Factor (MF) Evaluation
Compare the peak area of Trimipramine-d3 spiked into extracted blank plasma vs. pure solvent .
-
Target: The ratio should be close to 1.0 (0.9 – 1.1). This proves the D3 analog compensates perfectly for matrix suppression/enhancement.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5584, Trimipramine. Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS: A multi-level, single-sample approach. Journal of Chromatography B, 843(1), 100-113.[1] [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimipramine-d3 Maleate Salt | CAS 521-78-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trimipramine-D3 maleate 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1185245-93-5 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
Trimipramine-d3 (maleate) CAS number and molecular weight
Precision Internal Standard for Bioanalysis and Pharmacokinetics
Executive Summary
Trimipramine-d3 (maleate) is a stable, isotopically labeled derivative of the tricyclic antidepressant (TCA) trimipramine.[1] It serves as a critical Internal Standard (IS) in clinical and forensic toxicology, specifically for the quantification of trimipramine in biological matrices (plasma, serum, urine) via LC-MS/MS .
By incorporating three deuterium atoms (
Chemical Identity & Physicochemical Properties[2][3]
| Property | Technical Specification |
| Product Name | Trimipramine-d3 (maleate) |
| CAS Number | 1185245-93-5 (Specific to d3-maleate salt) |
| Unlabeled Parent CAS | 521-78-8 (Trimipramine maleate) |
| Chemical Formula | |
| Molecular Weight | 413.51 g/mol (Salt) / ~297.4 g/mol (Free Base) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |
| Appearance | White to off-white solid |
| Storage | -20°C (Hygroscopic; store under inert gas recommended) |
Structural Insight: The deuterium labeling is typically located on one of the N-methyl groups of the aliphatic side chain. This positioning is strategic; it ensures the label is retained in the primary fragment ion during MS/MS analysis (see Section 3: Mass Spectrometry Transitions), preventing "label loss" during collision-induced dissociation (CID).
Technical Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary utility of Trimipramine-d3 is to function as a normalization anchor in quantitative analysis. In complex biological matrices like human plasma, phospholipids and proteins can suppress electrospray ionization (ESI), leading to inaccurate quantification of the drug.
Mechanism of Action: Because Trimipramine-d3 co-elutes with the native drug (Trimipramine) but is mass-resolved by the detector, it experiences the exact same ionization environment. Any suppression affecting the analyte equally affects the internal standard. By calculating the Area Ratio (Analyte Area / IS Area), the variation is mathematically cancelled out.
Workflow Diagram: IDMS Logic
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow illustrates how the co-eluting internal standard corrects for ionization variability.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Trimipramine in human plasma using Trimipramine-d3 as the internal standard.
A. Stock Solution Preparation[2][3]
-
Primary Stock: Dissolve 1 mg of Trimipramine-d3 (maleate) in 1 mL of LC-MS grade Methanol to generate a 1 mg/mL (free base equivalent) solution.
-
Note: Account for the salt correction factor (MW Salt / MW Base
).
-
-
Working IS Solution: Dilute the stock with 50:50 Methanol:Water to a concentration of 100 ng/mL . Store at -20°C.
B. Sample Extraction (Liquid-Liquid Extraction)[4]
-
Step 1: Aliquot 200 µL of plasma into a glass tube.
-
Step 2: Add 20 µL of Working IS Solution (Trimipramine-d3). Vortex for 10 sec.
-
Step 3: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5) to alkalize the sample (ensuring the drug is in free-base form for extraction).
-
Step 4: Add 2 mL of extraction solvent (Hexane:Isoamyl Alcohol, 98:2 ).
-
Step 5: Vortex vigorously for 2 mins and centrifuge at 3000 x g for 5 mins.
-
Step 6: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Step 7: Reconstitute in 100 µL of Mobile Phase.
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Trimipramine | 295.2 ( | 100.1 | ~25 | Cleavage of dimethylamino side chain |
| Trimipramine-d3 | 298.2 ( | 103.1 | ~25 | Retention of |
Note: The shift from 100.1 to 103.1 confirms the label is on the N-methyl group, ensuring the fragment ion used for quantification retains the isotopic tag.
Handling, Stability, and Safety
-
Stability: Deuterated standards are generally stable for >2 years if stored correctly. However, deuterium exchange can occur if exposed to highly acidic/basic conditions at elevated temperatures for prolonged periods.
-
Safety: Trimipramine is a TCA and potent pharmacological agent. Handle as a hazardous chemical (Toxic). Use PPE (gloves, safety glasses) and work within a fume hood.
-
Solubility Check: If using DMSO for stock preparation, ensure the solution is fully thawed and vortexed before use, as DMSO freezes at ~18°C.
References
-
Cayman Chemical. (n.d.). Trimipramine-d3 (maleate) Product Information. Retrieved from
- Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach.
-
MedChemExpress. (n.d.).[6] Trimipramine-d3 maleate Datasheet. Retrieved from
-
PubChem. (n.d.). Trimipramine Maleate Compound Summary. National Library of Medicine. Retrieved from
- Hess, C., et al. (2011). Simultaneous determination of 15 tricyclic antidepressants and metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
Sources
Technical Guide: Solubility and Handling of Trimipramine-d3 (Maleate) in Organic Solvents
Executive Summary
This technical guide details the solubility profile, physicochemical properties, and preparation protocols for Trimipramine-d3 (maleate) . As the deuterated isotopologue of the tricyclic antidepressant Trimipramine, this compound serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis.
Key Technical Insight: While the deuterium substitution (
Physicochemical Profile
Understanding the ionic nature of the maleate salt is prerequisite to solvent selection.
| Property | Specification | Technical Implication |
| Compound Name | Trimipramine-d3 (maleate) | Salt form (Acid: Maleic acid; Base: Trimipramine-d3) |
| Salt vs. Free Base | Maleate Salt | Enhanced aqueous solubility over free base, but retains high lipophilicity. |
| pKa (Basic Amine) | ~9.24 | Protonated at physiological pH; solubility is pH-dependent. |
| LogP (Parent) | ~4.8 (Free Base) | Highly lipophilic; prefers organic solvents or acidic aqueous buffers. |
| Hygroscopicity | Moderate | Protect solid from moisture; store desiccated at -20°C. |
Solubility in Organic Solvents[1][2]
The following data represents the solubility limits at 20°C. The Maleate salt exhibits a distinct solubility profile compared to the free base, particularly in alcohols and chlorinated solvents.
Primary Solvents (Recommended for Stock Solutions)
| Solvent | Solubility Limit | Application Notes |
| Methanol (MeOH) | Freely Soluble (>50 mg/mL) | Ideal for Stock. High solubility and easy evaporation. Compatible with most LC-MS mobile phases. |
| DMSO | 30 – 100 mg/mL | Excellent for Long-term Storage. High boiling point prevents evaporation. Caution: Hygroscopic; absorbed water can degrade the standard over time. |
| Chloroform | Freely Soluble | Excellent solubility but rarely used in LC-MS due to volatility and incompatibility with plasticware/tubing. |
| DMF | ~30 mg/mL | Alternative to DMSO, but harder to remove during evaporation steps. |
Secondary & Poor Solvents
| Solvent | Solubility Limit | Application Notes |
| Ethanol | ~3 mg/mL | Limited. Significantly lower solubility than Methanol. Not recommended for high-concentration stocks. |
| Water / PBS (pH 7.2) | ~2 mg/mL | Poor. The maleate salt improves water solubility compared to the free base, but it remains sparingly soluble at neutral pH. |
| Diethyl Ether | Insoluble | The salt form precipitates in non-polar ethers. |
Critical Warning - Commercial Standards: Many commercial vendors (e.g., Cerilliant, Sigma) supply Trimipramine-d3 as a Free Base solution in Methanol. If you possess the solid Maleate salt , you must account for the molecular weight difference (Salt MW ≈ 413.5 Da vs. Free Base MW ≈ 297.4 Da) during calculation.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock for long-term storage.
-
Weighing: Accurately weigh 4.14 mg of Trimipramine-d3 (maleate) into a generic amber glass vial (Class A).
-
Note: Use an analytical balance with 0.01 mg precision. Static electricity can be an issue; use an anti-static gun if necessary.
-
-
Solvent Addition: Add 1.0 mL of LC-MS grade Methanol or DMSO .
-
Selection: Use Methanol for ease of use; use DMSO if freezing at -80°C for >6 months is intended.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Visual Check: Solution must be optically clear.
-
-
Storage: Aliquot into 100 µL volumes in amber HPLC vials with PTFE-lined caps. Store at -20°C (Methanol) or -80°C (DMSO).
Protocol B: Preparation of Working Internal Standard (IS)
Objective: Prepare a working solution for spiking into biological matrices (Plasma/Serum).
-
Dilution: Dilute the Primary Stock (10 mM) to 10 µM using 50:50 Methanol:Water .
-
Reasoning: Pure organic solvent can precipitate plasma proteins immediately upon contact, potentially trapping the IS. A 50% aqueous mix ensures better homogeneity during the spiking step.
-
-
Equilibration: Allow the solution to reach room temperature before pipetting to ensure volume accuracy.
Technical Visualization: Dissolution Workflow
The following diagram illustrates the decision logic for solvent selection and the dissolution process.
Figure 1: Decision matrix for solubilizing Trimipramine-d3 maleate, highlighting Methanol as the optimal primary solvent.
LC-MS/MS Application Logic
In analytical workflows, the solubility of the IS must align with the matrix processing method.
Figure 2: Integration of Trimipramine-d3 into a standard Protein Precipitation (PPT) workflow.
Troubleshooting & Stability
-
"Salting Out" Effect: If preparing high-concentration stocks in phosphate buffers (PBS), the maleate salt may dissociate and the free base may precipitate if the pH rises above 8.0. Always maintain pH < 7.0 for aqueous dilutions.
-
Deuterium Exchange: The
label is typically on the N-methyl group. This position is metabolically stable and resistant to Hydrogen-Deuterium Exchange (HDX) in protic solvents (methanol/water) at neutral pH. -
Precipitation in Ether: Do not use Diethyl Ether or Hexane for liquid-liquid extraction (LLE) back-extraction steps unless the pH is adjusted to >10 to convert the salt to the free base.
References
-
Cayman Chemical. Trimipramine (maleate) Product Information & Solubility Data. (Accessed 2024).
-
MedChemExpress (MCE). Trimipramine maleate Solubility and Handling. (Accessed 2024).
-
PubChem. Trimipramine Maleate Compound Summary (CID 5282318). National Library of Medicine.
-
U.S. Food and Drug Administration (FDA). Surmontil (Trimipramine Maleate) Prescribing Information.
Methodological & Application
Application Note: High-Sensitivity Quantification of Trimipramine in Human Plasma via LC-MS/MS with Deuterated Internal Standard
Abstract & Clinical Context
Trimipramine is a tertiary amine tricyclic antidepressant (TCA) used in the treatment of major depressive disorder, particularly where sedation is required. Unlike other TCAs, its mechanism does not heavily rely on reuptake inhibition of norepinephrine or serotonin, but rather on distinct receptor antagonism (H1, 5-HT2, mACh).
Therapeutic Drug Monitoring (TDM) is critical for trimipramine due to its narrow therapeutic index (150–300 ng/mL) and significant inter-individual pharmacokinetic variability driven by CYP2D6 and CYP2C19 polymorphisms. Toxicity typically manifests above 500 ng/mL.[1]
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying trimipramine in human plasma.[2] By utilizing a deuterated internal standard (Trimipramine-d3 ), this method corrects for ionization suppression and matrix effects more effectively than structural analogs, ensuring compliance with FDA and ICH M10 bioanalytical guidelines.
Experimental Design & Causality
Why Deuterated Internal Standard (IS)?
In LC-MS/MS, the "matrix effect" (ion suppression or enhancement caused by co-eluting phospholipids) is a primary source of error.
-
Structural Analogs (e.g., Opipramol): May have different retention times and ionization efficiencies than the analyte. They do not experience the exact same matrix environment at the moment of ionization.
-
Deuterated IS (Trimipramine-d3): Co-elutes (or elutes very closely) with the analyte and possesses nearly identical physicochemical properties. It compensates for signal variation caused by extraction loss, injection variability, and ionization suppression.
Extraction Strategy: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, which accumulate on the column and suppress ionization. Liquid-Liquid Extraction (LLE) using a non-polar solvent (Hexane:Isoamyl Alcohol) is chosen here because:
-
Selectivity: It selectively extracts the lipophilic TCA while leaving polar plasma proteins and salts behind.
-
Cleanliness: It produces a "cleaner" injection, improving column life and signal-to-noise ratio (S/N) at the Lower Limit of Quantification (LLOQ).
Materials & Methods
Reagents
-
Analyte: Trimipramine Maleate (Certified Reference Material).
-
Internal Standard: Trimipramine-d3 (Isotopic purity > 99%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.
-
Extraction Solvent: n-Hexane and Isoamyl Alcohol (98:2 v/v).[3]
-
Reconstitution Solution: 50:50 Methanol:Water (0.1% Formic Acid).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Zorbax Eclipse XDB-C18.
LC-MS/MS Conditions
Chromatographic Gradient:
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial |
| 0.5 | 10 | Hold |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 6.0 | 10 | End |
Mass Spectrometry Parameters (ESI Positive):
-
Source: Electrospray Ionization (ESI).[5]
-
Spray Voltage: 4500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Trimipramine | 295.2 | 100.1 | Quantifier | 25 |
| 295.2 | 58.1 | Qualifier | 40 | |
| Trimipramine-d3 | 298.2 | 103.1 | Quantifier | 25 |
Detailed Protocol: Sample Preparation (LLE)
This workflow is designed to maximize recovery while minimizing matrix interference.
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring high analyte recovery and matrix removal.
Protocol Steps:
-
Preparation: Thaw plasma samples at room temperature and vortex to mix.
-
Spiking: Transfer 200 µL of human plasma into a 15 mL polypropylene centrifuge tube. Add 20 µL of Internal Standard working solution (Trimipramine-d3, 500 ng/mL in MeOH).
-
Alkalinization: Add 100 µL of 0.5 M NaOH.
-
Scientific Rationale: Trimipramine is a weak base (pKa ~9.5). Adding base suppresses ionization, rendering the molecule neutral and highly lipophilic, facilitating transfer into the organic solvent.
-
-
Extraction: Add 2.0 mL of extraction solvent (n-Hexane:Isoamyl Alcohol, 98:2 v/v). Cap and vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate phases.
-
Transfer: Carefully transfer the upper organic layer (~1.5 mL) to a clean glass tube. Avoid disturbing the interface (buffy coat).
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (50:50 MeOH:Water + 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.
Method Validation Summary
The method must be validated according to ICH M10 guidelines. Below are typical acceptance criteria and expected results for this protocol.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
LLOQ (Lower Limit of Quantification): 1.0 ng/mL (S/N > 10).
-
Correlation Coefficient (r²): > 0.995.[2]
Accuracy & Precision (Intra-day / Inter-day)
| QC Level | Concentration (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Acceptance Criteria |
| LLOQ | 1.0 | < 8.5% | ± 7.2% | ± 20% |
| Low QC | 3.0 | < 5.1% | ± 4.5% | ± 15% |
| Mid QC | 150 | < 3.2% | ± 2.1% | ± 15% |
| High QC | 800 | < 2.8% | ± 1.8% | ± 15% |
Matrix Effect & Recovery
-
Extraction Recovery: > 85% (Consistent across concentration range).[3][5]
-
Matrix Factor (MF): 0.95 – 1.05 (Indicates negligible ion suppression due to effective LLE and deuterated IS compensation).
Troubleshooting & Expert Insights
Isobaric Interferences
Trimipramine has the same molecular weight as other TCAs or metabolites (e.g., hydroxymetabolites of other drugs).
-
Solution: The MRM transition 295.2 -> 100.1 is highly specific to the tertiary amine structure of Trimipramine. The 100.1 fragment corresponds to the N,N-dimethylaminopropyl side chain. Ensure chromatographic separation from metabolites like desmethyltrimipramine (which would have a different precursor mass, but check for in-source fragmentation).
Carryover
Lipophilic TCAs can stick to injector needles and tubing.
-
Solution: Use a needle wash solution containing Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .[2][4] The Isopropanol helps solubilize the sticky TCA residue.
Stability
Trimipramine is stable in plasma for at least 24 hours at room temperature and 3 freeze-thaw cycles. However, reconstituted samples in the autosampler should be kept at 10°C to prevent solvent evaporation which would artificially increase concentration.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[6] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Koganti, V. S., et al. (2015).[2] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Pharm Anal Acta. Retrieved from [Link]
-
Mayo Clinic Laboratories. (2023). Trimipramine, Serum - Clinical Information and Therapeutic Range. Retrieved from [Link]
Sources
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
Quantitative Analysis of Trimipramine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of trimipramine in human plasma. Trimipramine, a tricyclic antidepressant, requires careful therapeutic drug monitoring to ensure efficacy and prevent toxicity.[1] This protocol employs a deuterated internal standard, Trimipramine-d3, to ensure the highest level of accuracy and precision. The methodology encompasses a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), derivatization to improve chromatographic performance, and subsequent analysis by GC-MS. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies, clinical research, and routine therapeutic drug monitoring. All procedures are outlined in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability.[2][3][4]
Introduction
Trimipramine is a tricyclic antidepressant (TCA) used in the management of major depressive disorder.[1][5] Like other TCAs, it has a narrow therapeutic window, necessitating precise measurement of its plasma concentrations to optimize patient dosing and minimize adverse effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[6]
The inherent volatility and thermal stability of some TCAs can be challenging for GC analysis. Therefore, a derivatization step is often employed to improve their chromatographic behavior and enhance detection. This protocol utilizes a silylation derivatization step to improve the thermal stability and chromatographic peak shape of trimipramine.
The use of a stable isotope-labeled internal standard, such as Trimipramine-d3, is critical for correcting for variations in sample preparation and instrument response.[7] Trimipramine-d3 is an ideal internal standard as it co-elutes with the analyte of interest and has a similar ionization efficiency, but is distinguishable by its mass-to-charge ratio. This ensures a high degree of accuracy and precision in the final quantitative results.[7][8]
This application note provides a comprehensive, step-by-step protocol for the analysis of trimipramine in human plasma, from sample preparation to data analysis, and includes method validation parameters according to established guidelines.[2][9]
Materials and Methods
Reagents and Materials
-
Trimipramine maleate reference standard (Sigma-Aldrich)
-
Trimipramine-d3 maleate internal standard (Cayman Chemical)[10]
-
Methanol, HPLC grade (Fisher Scientific)
-
Acetonitrile, HPLC grade (Fisher Scientific)
-
Isopropanol, HPLC grade (Fisher Scientific)
-
Ammonium hydroxide, ACS grade (Sigma-Aldrich)
-
Phosphate buffer (pH 6.0), 0.1 M
-
Deionized water, 18 MΩ·cm
-
Human plasma, drug-free (BioIVT)
-
Solid-Phase Extraction (SPE) cartridges: C18, 100 mg, 1 mL (Waters)
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (Thermo Scientific)
-
Ethyl acetate, HPLC grade (Fisher Scientific)
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (Agilent Technologies)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of trimipramine and Trimipramine-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of trimipramine by serial dilution of the primary stock solution with methanol to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Trimipramine-d3 in methanol at a concentration of 1 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 25 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Quality Control - Low | 15 |
| Quality Control - Mid | 150 |
| Quality Control - High | 400 |
Experimental Protocol
Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
Step-by-Step Sample Preparation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 20 µL of the 1 µg/mL Trimipramine-d3 working solution to each tube.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.[11][12]
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 10,000 x g for 10 minutes.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 20% methanol in water.
-
Dry the cartridges under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 1 mL of a 2% ammonium hydroxide in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the vials and heat at 70°C for 30 minutes.[13][14]
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 20°C/min to 250°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Trimipramine | Quantifier: 294, Qualifier: 58 |
| Trimipramine-d3 | Quantifier: 297, Qualifier: 61 |
Method Validation
The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[2][3][15]
Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 5 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | Passed |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Passed |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |
| Stability | ||
| - Freeze-Thaw (3 cycles) | Within ±15% of nominal concentration | Stable |
| - Short-Term (Room Temp, 24h) | Within ±15% of nominal concentration | Stable |
| - Long-Term (-80°C, 30 days) | Within ±15% of nominal concentration | Stable |
| - Post-Preparative (Autosampler, 48h) | Within ±15% of nominal concentration | Stable |
Results and Discussion
The developed GC-MS method demonstrated excellent performance for the quantification of trimipramine in human plasma. The use of Trimipramine-d3 as an internal standard effectively compensated for any variability during sample processing and instrumental analysis.
The chromatographic separation was optimal, with a retention time of approximately 9.8 minutes for trimipramine. The derivatization with MSTFA significantly improved the peak shape and thermal stability of the analyte, leading to enhanced sensitivity and reproducibility.
The calibration curve was linear over the concentration range of 5 to 500 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. The accuracy and precision of the method were well within the acceptable limits set by international guidelines.[15]
Conclusion
This application note describes a validated GC-MS method for the reliable quantification of trimipramine in human plasma. The protocol, which includes protein precipitation, solid-phase extraction, and derivatization, is robust and provides high recovery. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving the analysis of trimipramine.
References
-
Boulieu, R., et al. (1993). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 713-718. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
WebMD. (n.d.). Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Al-Badr, A. A. (2020). Trimipramine Maleate. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 45, pp. 231-285). Academic Press. [Link]
-
Amini, A., & Soltanpour, S. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 4(1), 1-10. [Link]
-
Washington State Patrol. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Papadopoulou-Daifoti, Z., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1684. [Link]
-
Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]
-
University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kabra, P. M., et al. (1983). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, 29(7), 1326-1330. [Link]
-
Haliński, Ł. P., et al. (2017). The derivatization and analysis of anticancer pharmaceuticals in the presence of tricyclic antidepressants by gas chromatography. Acta Chromatographica, 29(3), 391-404. [Link]
-
Wikipedia. (n.d.). Trimipramine. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 61-68. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 61-68. [Link]
Sources
- 1. Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimipramine - Wikipedia [en.wikipedia.org]
- 6. medmedchem.com [medmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. database.ich.org [database.ich.org]
- 10. caymanchem.com [caymanchem.com]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices | MDPI [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
Application Note: High-Efficiency Extraction of Trimipramine from Human Plasma Using Mixed-Mode Cation Exchange SPE
Abstract
This application note details a robust, sensitive, and reproducible method for the isolation of Trimipramine, a tricyclic antidepressant (TCA), from human plasma. Utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE), this protocol specifically addresses the challenge of phospholipid interference and protein binding common in plasma matrices.[1] By leveraging the basicity of Trimipramine (pKa ~9.5), we achieve a "clean" extraction that allows for aggressive organic washing, resulting in high recovery (>85%) and minimal matrix effects suitable for LC-MS/MS analysis.[1]
Introduction & Scientific Rationale
The Analyte
Trimipramine is a tertiary amine TCA used in the treatment of depression. Its analysis in biological fluids is critical for therapeutic drug monitoring (TDM) and forensic toxicology.[1]
-
Chemical Structure: Contains a hydrophobic tricyclic ring and a basic dimethylamine side chain.[1]
-
Key Properties:
The Extraction Strategy (Causality)
Traditional Liquid-Liquid Extraction (LLE) or simple C18 (Reverse Phase) SPE often fails to fully remove phospholipids, which cause significant ion suppression in Mass Spectrometry.[1]
Why Mixed-Mode Cation Exchange (MCX)? The high pKa of Trimipramine allows it to be fully protonated at acidic pH.[1] By using a polymeric sorbent with both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid) functionalities, we create a "dual-retention" mechanism:[1]
-
Load (Acidic): Trimipramine becomes positively charged (
) and binds ionically to the sorbent's negative sulfonate groups.[1] -
Wash (Organic): Because the drug is "locked" by the ionic bond, we can wash the cartridge with 100% Methanol .[1] This step is critical as it elutes neutral interferences and hydrophobic lipids that would otherwise contaminate the column, while the drug remains bound.
-
Elute (Basic): A high pH solvent neutralizes the drug (
), breaking the ionic bond and releasing the analyte.[1]
Materials and Reagents
-
Analyte: Trimipramine Maleate (Sigma-Aldrich or equivalent).[1]
-
Internal Standard (IS): Trimipramine-d3 (Deuterated standard is preferred over structural analogs like Clomipramine to best compensate for matrix effects).[1]
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]
-
SPE Cartridge: Oasis MCX 30 mg / 1 cc (Waters Corp) or Strata-X-C (Phenomenex).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (
).[1]
Experimental Protocol
Preparation of Standards
-
Stock Solution: Prepare 1 mg/mL Trimipramine in MeOH.
-
Working Standard: Dilute stock to 10 µg/mL in water/MeOH (50:50).
-
Internal Standard: Prepare Trimipramine-d3 at 100 ng/mL in 50:50 MeOH:Water.
Sample Pre-treatment[1]
-
Step: Add 100 µL of Plasma to a microcentrifuge tube.
-
Step: Add 20 µL of Internal Standard solution.
-
Step: Add 100 µL of 4% Phosphoric Acid (
) or 2% Formic Acid .[1][2] -
Step: Vortex for 30 seconds.
Solid Phase Extraction (MCX) Workflow
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[1][5] Condition | 1 mL Methanol | Activates hydrophobic pores of the polymer. |
| 2.[1] Equilibrate | 1 mL Water (acidified w/ 2% FA) | Creates an acidic environment to match the sample. |
| 3. Load | Load Pre-treated Sample | Analyte binds via Ionic Exchange & Hydrophobic interaction.[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins, salts, and hydrophilic interferences. |
| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP: Removes hydrophobic neutrals and lipids.[1] The drug stays bound ionically. |
| 6.[1] Dry | Apply vacuum for 1 min | Removes excess solvent to prevent dilution of eluate. |
| 7.[1] Elute | 2 x 250 µL 5% | High pH neutralizes the amine ( |
| 8. Post-Tx | Evaporate to dryness ( | Concentrates the sample. |
| 9. Reconstitute | 100 µL Mobile Phase Initial | Prepares for LC injection.[1] |
Workflow Visualization
Figure 1: MCX Extraction Workflow.[1] Note the specific "Wash 2" step utilizing 100% organic solvent to ensure lipid removal without analyte loss.
LC-MS/MS Conditions
Chromatography (UPLC/HPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (ESI+):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| Trimipramine | 295.2 ( | 58.1 | 100.1 | 30 | 20 |
| Trimipramine-d3 | 298.2 ( | 61.1 | 103.1 | 30 | 20 |
Note: The fragment m/z 58.1 corresponds to the dimethylamino side chain, a common robust fragment for TCAs.
Validation & Performance Metrics
To ensure the "Trustworthiness" of this protocol, the following validation parameters should be verified in your specific lab environment.
Linearity and Sensitivity
-
Range: 1.0 ng/mL – 500 ng/mL.[1]
-
Correlation Coefficient (
): > 0.995.[1] -
LLOQ: ~0.5 ng/mL (depending on MS sensitivity).[1]
Recovery and Matrix Effects
Data derived from typical MCX application on TCAs:
| Parameter | Value | Interpretation |
| Absolute Recovery | 85% - 95% | High recovery due to strong ionic retention preventing loss during wash steps.[1] |
| Matrix Effect | < 10% | Minimal ion suppression due to the removal of phospholipids in Wash 2. |
| Process Efficiency | > 80% | Combined effect of recovery and matrix factor.[1] |
Troubleshooting (Self-Validating System)
-
Low Recovery?
-
High Backpressure?
-
Variable IS Response?
-
Ensure the deuterated internal standard (Trimipramine-d3) is added before any sample manipulation (protein crash or SPE) to track all losses.[1]
-
References
-
Waters Corporation. Oasis MCX Protocol for Tricyclic Antidepressants.[1] Waters Application Notes.[1][2] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5584, Trimipramine.[1] PubChem.[1][6] Link
-
Patel, B. et al. (2025).[1] Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS. ResearchGate.[1][7] Link
-
Washington State Patrol. Confirmation of Tricyclic Antidepressants by LC-MS/MS.[1][8] Toxicology Laboratory Division.[1][8] Link
Sources
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 5. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wsp.wa.gov [wsp.wa.gov]
Optimized Sample Preparation Strategies for High-Sensitivity Bioanalysis of Trimipramine
Introduction & Analytical Challenge
Trimipramine is a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorders. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the bioanalysis of trimipramine presents specific challenges due to its lipophilicity, high protein binding (>94%), and the need to quantify low concentrations (sub-ng/mL) of both the parent drug and its active metabolites (e.g., desmethyltrimipramine).
While LC-MS/MS is the detection method of choice, matrix effects —specifically ion suppression caused by endogenous phospholipids—are the primary cause of assay failure. This guide details three distinct sample preparation protocols, ranked by analytical rigor, to ensure robust quantification.
Physicochemical Context (The "Why" Behind the Protocol)
To design an effective extraction, we must exploit the molecule's chemistry:
-
Structure: Tertiary amine (weak base).
-
pKa: ~9.4. This means at physiological pH (7.4), trimipramine is predominantly positively charged (cationic).
-
LogP: ~4.8. Highly lipophilic.
Implication:
-
For Cation Exchange SPE: We must keep the pH low (< 7) during loading to ensure the molecule is positively charged and binds to the sorbent.
-
For LLE: We must raise the pH high (> 11) to neutralize the molecule, making it uncharged and soluble in organic solvents.
Decision Matrix: Selecting the Right Technique
Not all assays require the same level of cleanup. Use the following decision tree to select the appropriate protocol for your laboratory's needs.
Figure 1: Decision matrix for selecting sample preparation technique based on sensitivity and matrix effect requirements.
Protocol 1: Mixed-Mode Cation Exchange SPE (Recommended)[1]
Objective: Maximum cleanliness and phospholipid removal for LC-MS/MS. Mechanism: Retains trimipramine via dual mechanisms: hydrophobic interaction (reverse phase) and electrostatic attraction (cation exchange).
Materials
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]
-
Internal Standard (IS): Trimipramine-d3 (preferred) or Imipramine.[1]
-
Reagents: Formic acid, Methanol (MeOH), Ammonium Hydroxide (NH₄OH).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Conditioning:
-
1 mL MeOH.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at low flow rate (~1 mL/min).
-
Interaction: The drug binds via hydrophobic regions AND ionic bonding.
-
-
Wash Steps (Critical for Phospholipid Removal):
-
Wash 1: 1 mL 2% Formic Acid. (Removes proteins and hydrophilic interferences).
-
Wash 2: 1 mL 100% Methanol. (Removes neutral lipophilic interferences and phospholipids that are not charged).
-
Note: Trimipramine remains bound because the ionic bond is strong even in 100% MeOH.
-
-
Elution:
-
Elute with 2 x 250 µL of 5% NH₄OH in Methanol .
-
Scientific Rationale: The high pH neutralizes the protonated amine on the trimipramine, breaking the ionic bond and releasing it into the organic solvent.
-
-
Post-Processing:
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for basic drugs like Trimipramine.
Protocol 2: Liquid-Liquid Extraction (LLE)[1][4]
Objective: High recovery without specialized cartridges. Ideal for labs with limited automation.
Materials
-
Extraction Solvent: n-Hexane : Isoamyl Alcohol (98:2 v/v) OR n-Heptane : Ethyl Acetate (80:20 v/v).[1]
-
Buffer: 0.5 M Sodium Carbonate (pH 11.0).
Step-by-Step Workflow
-
Alkalinization:
-
To 200 µL plasma, add 50 µL of 0.5 M Sodium Carbonate buffer.
-
Scientific Rationale: Raising pH > 11 (2 units above pKa) ensures >99% of trimipramine is in the uncharged free-base form.
-
-
Extraction:
-
Phase Transfer:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off the organic (top) layer.
-
Transfer organic layer to a clean glass tube.
-
-
Dry Down & Reconstitute:
-
Evaporate organic solvent under nitrogen.
-
Reconstitute in mobile phase.[3]
-
Performance Comparison & Validation Criteria
The following table summarizes expected performance metrics based on validated bioanalytical methods [1, 2, 5].
| Parameter | Protocol 1: MCX SPE | Protocol 2: LLE | Protocol 3: PPT |
| Recovery | > 85% (Consistent) | 70 - 90% (Variable) | > 90% |
| Phospholipid Removal | Excellent (>99%) | Good | Poor |
| Matrix Effect (ME) | Negligible (< 10%) | Low (< 15%) | High (> 30%) |
| Sensitivity (LOQ) | 0.05 - 0.1 ng/mL | 0.5 - 1.0 ng/mL | > 5.0 ng/mL |
| Throughput | High (96-well plate) | Low (Manual) | Very High |
| Cost per Sample | High | Low | Very Low |
Validation Requirements (FDA/EMA Guidelines)
To ensure the trustworthiness of your method, you must validate:
-
Selectivity: Analyze 6 lots of blank matrix (including lipemic/hemolyzed) to ensure no interference at the retention time.
-
Matrix Factor: Compare peak response in post-extracted spike vs. neat solution. Value should be 0.85 – 1.15.
-
Carryover: Inject a blank after the highest standard (ULOQ). Response must be < 20% of LLOQ.
Troubleshooting Guide
Problem: Low Recovery in SPE
-
Cause: Sample pH was not acidic enough during loading.
-
Fix: Ensure 2% Formic acid is added to plasma. The drug must be cationic to bind.
-
Cause: Elution solvent pH was not basic enough.
-
Fix: Use fresh Ammonium Hydroxide. Ammonia is volatile and evaporates, lowering the pH of the elution solvent over time.
Problem: Ion Suppression in LC-MS (Signal Drop)
-
Cause: Phospholipids eluting late in the gradient.
-
Fix: If using LLE or PPT, switch to MCX SPE. Alternatively, extend the LC gradient wash step to flush the column before the next injection.
References
-
Phenomenex. "LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds: Phospholipid Removal Strategies." Phenomenex Technical Notes. Link
-
Uddin, M. N., et al. (2025). "Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants." ResearchGate. Link
-
Biotage. "LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction." Biotage Application Notes. Link
-
Koganti, V. S., et al. (2015).[4] "Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma." Pharmaceutica Analytica Acta.[4] Link[1]
-
PubChem. "Trimipramine Maleate | Chemical Properties and pKa Data." National Library of Medicine. Link
-
Thermo Fisher Scientific. "Solid Phase Extraction Guide: Mixed Mode Ion Exchange." Thermo Fisher Technical Resources. Link
Sources
Using Trimipramine-d3 (maleate) in pharmacokinetic studies
Application Note: Precision Bioanalysis of Trimipramine in Biological Matrices Using Trimipramine-d3 (Maleate) as an Internal Standard
Abstract
This application note details the robust quantification of Trimipramine, a tricyclic antidepressant (TCA), in human plasma/serum using Trimipramine-d3 (maleate) as a Stable Isotope Labeled Internal Standard (SIL-IS). While structural analogs (e.g., Opipramol) are occasionally used, they fail to adequately compensate for matrix effects in electrospray ionization (ESI). This protocol utilizes the specific physicochemical properties of the maleate salt form to design a high-efficiency Liquid-Liquid Extraction (LLE) workflow, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
Scientific Rationale & Mechanism
The Necessity of Deuterated Standards in TCA Analysis
Tricyclic antidepressants are lipophilic bases (
-
The Flaw of Structural Analogs: A structural analog (e.g., Imipramine) may have a retention time differing by 0.5–1.0 minutes from Trimipramine. Consequently, the analog elutes in a different "matrix zone" and does not experience the exact ionization environment as the analyte.
-
The SIL-IS Solution: Trimipramine-d3 co-elutes with the analyte.[1] Any suppression affecting the drug affects the IS identically.[1] The Area Ratio (
) remains constant, correcting for extraction loss and ionization variability.
Chemical Properties & Handling
-
Analyte: Trimipramine Maleate (
). -
Internal Standard: Trimipramine-d3 Maleate (Deuterium labels typically on the
-methyl group or aromatic ring). -
Solubility: The maleate salt improves aqueous solubility compared to the free base, but the molecule remains highly lipophilic (
). -
Stability: TCAs are stable in plasma but sensitive to adsorption on plastic surfaces in low-concentration, protein-free solutions (e.g., post-extraction reconstitution). Silanized glass or low-binding polypropylene is required.[1]
Experimental Protocol
Materials & Reagents
-
Standards: Trimipramine Maleate (Ref Std), Trimipramine-d3 Maleate (IS, >98% isotopic purity).
-
Matrix: Drug-free Human Plasma (K2EDTA or Heparin).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) — Selected for high specificity to tertiary amines while excluding polar matrix components.
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Trimipramine-d3 maleate in Methanol. Correct for salt factor (MW salt / MW free base) to target free base concentration.
-
Working IS Solution: Dilute Stock to ~50 ng/mL in 50:50 Methanol:Water. Note: Do not use 100% aqueous solution to prevent adsorption loss.[1]
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)
Rationale: Alkalinizing the plasma shifts Trimipramine to its uncharged free-base form, driving it into the organic layer while leaving zwitterionic phospholipids and proteins in the aqueous phase.
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
-
Spike IS: Add 20 µL of Working IS Solution (Trimipramine-d3).[1] Vortex gently.
-
Alkalinize: Add 200 µL of 0.5 M Sodium Carbonate (
, pH ~11). Vortex 10 sec. -
Extract: Add 1.0 mL of Hexane:Isoamyl Alcohol (98:2).
-
Agitate: Shaker/Rotator for 10 minutes at medium speed.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash-freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean glass tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (20:80 ACN:Water + 0.1% FA). Vortex and transfer to LC vials.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 or Agilent Zorbax Eclipse XDB-C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 20% B[1]
-
0.5 min: 20% B
-
2.5 min: 90% B (Elution of Trimipramine/IS)
-
3.5 min: 90% B
-
3.6 min: 20% B (Re-equilibration)
-
5.0 min: Stop
-
Mass Spectrometry Parameters (ESI Positive)
Table 1: MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Trimipramine | 295.2 | 100.1 | Quantifier | 25 |
| 295.2 | 58.1 | Qualifier | 35 | |
| Trimipramine-d3 | 298.2 | 103.1* | Internal Standard | 25 |
*> Critical Note on d3-Fragmentation: The transition 298.2 -> 103.1 assumes the deuterium label is on the N-methyl group (common). If the label is on the aromatic ring, the product ion will remain 100.1. Always perform a product ion scan on your specific IS lot to confirm the transition. <
Visualized Workflows
Extraction & Analysis Logic
This diagram illustrates the critical path from sample to data, highlighting the "Self-Correcting" nature of the SIL-IS.
Caption: Workflow demonstrating how Trimipramine-d3 compensates for extraction variability and ionization suppression.
Mechanism of Matrix Effect Correction
The following diagram details why SIL-IS is superior to structural analogs.
Caption: Co-eluting SIL-IS experiences the exact same ionization suppression as the analyte, maintaining a constant ratio.
Validation & Quality Control (FDA/ICH M10)
To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 (2022) .
Cross-Signal Contribution (Crucial for d3 IS)
Because the mass difference is only 3 Da, isotopic overlap is a risk.
-
Test 1 (IS Interference): Inject Blank Plasma + IS only. Monitor Analyte channel (295.2).[1] Acceptance: Signal must be < 20% of LLOQ.[1]
-
Test 2 (Analyte Interference): Inject ULOQ (Upper Limit of Quantitation) Analyte only. Monitor IS channel (298.2). Acceptance: Signal must be < 5% of IS response.[1]
Matrix Factor (MF)
Calculate the IS-Normalized Matrix Factor :
-
Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%. This proves the d3-IS is effectively correcting for matrix variability.[1]
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][4] (May 2018).[1] Available at: [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][5] (2022).[1][2][6] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282318, Trimipramine Maleate.[1] Available at: [Link]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS: A multi-level, single-sample approach. Journal of Chromatography B. (Demonstrates LLE superiority for TCAs).[1]
Sources
Application Note: High-Throughput Quantification of Trimipramine in Human Plasma via Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantification of Trimipramine in human plasma using Isotope Dilution Mass Spectrometry (ID-MS). Trimipramine, a tricyclic antidepressant (TCA) with sedative properties, requires precise therapeutic drug monitoring (TDM) due to its narrow therapeutic index (150–300 ng/mL) and potential for cardiotoxicity at levels >500 ng/mL.[1]
Unlike external calibration methods susceptible to matrix effects (ion suppression/enhancement), this protocol utilizes Trimipramine-d3 as a stable isotope-labeled internal standard (SIL-IS).[1] This ensures that every sample is corrected for extraction efficiency and ionization variability in real-time, providing the highest level of analytical confidence (E-E-A-T).
Introduction & Mechanistic Rationale
The Challenge: Matrix Effects in Plasma
Quantifying hydrophobic drugs like Trimipramine in plasma is complicated by endogenous phospholipids and proteins. These matrix components often co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source. This leads to ion suppression , where the signal is artificially lowered, causing underestimation of the drug concentration.
The Solution: Isotope Dilution
Isotope dilution is the "gold standard" for overcoming these challenges. By spiking the sample with a deuterated analog (Trimipramine-d3) before extraction, the internal standard behaves nearly identically to the analyte throughout:
-
Extraction: Any loss of Trimipramine during protein precipitation is mirrored by Trimipramine-d3.
-
Chromatography: They co-elute (or elute very closely), experiencing the same matrix environment.
-
Ionization: They suffer the same degree of ion suppression.
By quantifying the Area Ratio (Analyte/IS), these errors cancel out, yielding accurate results regardless of matrix variability.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data generation.
Figure 1: Step-by-step workflow for the extraction and quantification of Trimipramine using Protein Precipitation (PPT).
Materials & Reagents
Standards
-
Analyte: Trimipramine Maleate (Certified Reference Material).[2]
-
Internal Standard (IS): Trimipramine-d3 (N-methyl-d3) Maleate.[1]
-
Note: Ensure the label is on the N-methyl group or side chain to match the fragmentation pattern described below. Ring-labeled d3 is also acceptable but requires different MRM transitions.
-
Reagents
-
LC-MS Grade Methanol (MeOH) [1]
-
LC-MS Grade Water [1]
-
Ammonium Formate (Buffer)[1]
-
Formic Acid (Ionization enhancer)[1]
-
Blank Human Plasma (For calibration curve preparation)[1]
Detailed Protocol
Standard Preparation[4]
-
Stock Solutions (1 mg/mL): Dissolve Trimipramine and Trimipramine-d3 separately in Methanol. Store at -20°C.
-
Working IS Solution (250 ng/mL): Dilute the Trimipramine-d3 stock in 50:50 Methanol:Water. This concentration targets the middle of the therapeutic range.
-
Calibration Standards: Prepare serial dilutions of Trimipramine in Blank Plasma to create a curve: 5, 10, 50, 150, 300, 500, 800 ng/mL.
-
Why Plasma? Preparing standards in solvent (non-matrix) ignores extraction recovery losses. Matrix-matched standards are mandatory for accuracy.
-
Sample Preparation (Protein Precipitation)
This method uses "Crash and Shoot" for high throughput.
-
Aliquot: Transfer 100 µL of patient plasma (or Calibrator/QC) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Spike: Add 20 µL of Working IS Solution (Trimipramine-d3). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold Methanol (LC-MS grade).
-
Ratio: A 1:3 sample-to-solvent ratio ensures >98% protein removal.[1]
-
-
Vortex: Mix vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Spin at 16,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of Water (0.1% Formic Acid).
-
Dilution:[1] Diluting the methanolic supernatant with water improves peak shape on the C18 column by reducing solvent strength before injection.
-
LC-MS/MS Conditions[4][5]
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Synergi Hydro-RP (150 x 3.0 mm, 4 µm) or Agilent Zorbax Eclipse XDB-C18.[1]
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20% | Loading |
| 0.5 | 20% | Hold |
| 3.0 | 95% | Elution (Analyte RT ~2.5 min) |
| 4.0 | 95% | Wash |
| 4.1 | 20% | Re-equilibration |
| 6.0 | 20% | End |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).[3][4][5][6]
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 500°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| Trimipramine | 295.2 | 100.1 | 25 | Quantifier |
| Trimipramine | 295.2 | 58.1 | 40 | Qualifier |
| Trimipramine-d3 | 298.2 | 103.1 | 25 | Internal Standard |[1]
Note: The transition 295.2 -> 100.1 corresponds to the cleavage of the dimethylamino-2-methylpropyl side chain.[1] If using N-methyl-d3 IS, the fragment shifts to 103.1. Verify your specific IS certificate of analysis.
Data Analysis & Validation
Calculation
Quantification is based on the Area Ratio :
Validation Criteria (FDA/EMA Guidelines)
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% (Consistent across levels) |
| Matrix Effect | 85–115% (IS normalized) |
Expert Insights & Troubleshooting
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Switch from Protein Precipitation to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) using a cation-exchange cartridge (MCX) to wash away lipids before elution.[1]
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions between the amine of Trimipramine and silanols on the column.
-
Fix: Ensure Mobile Phase A contains sufficient buffer (Ammonium Formate 5-10mM) or use a column designed for basic compounds (e.g., "Premier" or "HSS T3" technologies).[1]
-
-
Issue: IS Signal Drift.
-
Cause: If the IS signal drops significantly over the run, the source is getting dirty.
-
Fix: Use a divert valve to send the first 1 minute (salts) and the wash phase (lipids) to waste, entering the MS only during the elution window (1.5–3.5 min).[1]
-
References
-
Walsh Medical Media. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Retrieved from [Link]
-
University of Mississippi. (2021). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]
-
Biotage. (2006).[4] LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Retrieved from [Link]
-
Cerilliant. (n.d.). Trimipramine-D3 maleate Certified Reference Material. Retrieved from [Link]
-
Mayo Clinic Laboratories. (2023). Trimipramine, Serum - Clinical and Interpretive. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-Desmethyltrimipramine maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
Trimipramine-d3 internal standard concentration for bioequivalence studies
Application Note & Protocol: Precision Bioanalysis of Trimipramine in Human Plasma for Bioequivalence Studies
Abstract
Bioequivalence (BE) studies for tricyclic antidepressants like Trimipramine require bioanalytical methods capable of quantifying low-abundance analytes with exceptional precision.[1] The selection of the Internal Standard (IS) concentration is not merely a procedural step but a critical variable that dictates the assay's lower limit of quantification (LLOQ) and linearity.[1] This application note details a scientifically grounded protocol for determining the optimal Trimipramine-d3 concentration, balancing signal stability against isotopic cross-talk. We propose a validated working concentration of 20 ng/mL for high-sensitivity assays (LLOQ 0.1 ng/mL), supported by a mechanistic decision tree and rigorous validation criteria compliant with FDA and EMA guidelines.
Introduction: The Bioanalytical Challenge
Trimipramine is a tertiary amine tricyclic antidepressant with a complex pharmacokinetic profile, characterized by high inter-subject variability and extensive first-pass metabolism.[1] In BE studies, the challenge is twofold:
-
Sensitivity: Cmax values can be low (~28 ng/mL following a 50 mg dose), requiring an LLOQ often as low as 0.1 ng/mL .[1]
-
Selectivity: The method must distinguish the parent drug from its demethylated metabolites and endogenous interferences.[1]
The Role of Trimipramine-d3: Using a stable isotope-labeled IS (SIL-IS) such as Trimipramine-d3 is the gold standard.[1] It compensates for matrix effects (ion suppression/enhancement) and recovery variations during extraction.[1] However, commercial SIL-IS reagents are rarely 100% isotopically pure.[1] They contain trace amounts of unlabeled (d0) drug.[1] If the IS concentration is too high, this d0 impurity will contribute a false signal to the analyte channel, artificially inflating the LLOQ and failing regulatory acceptance criteria.[1]
Strategic Protocol Design: The "Cross-Talk" Limit
Do not arbitrarily select an IS concentration. Use the Cross-Talk Limit Calculation to define the maximum allowable concentration before interference occurs.
The Mathematical Logic
Regulatory guidelines (FDA/EMA) state that interference in the analyte channel (from the IS) must be < 20% of the LLOQ response .[1]
-
Scenario:
-
Target LLOQ: 0.1 ng/mL
-
Max Allowable Interference:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
IS Purity: Assume 99.9% d3 / 0.1% d0 (typical CoA specification).
-
-
Calculation:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
Experimental Protocol
Reagents & Materials
-
Analyte: Trimipramine Maleate (USP Reference Standard).[1]
-
Internal Standard: Trimipramine-d3 Maleate (Isotopic purity
99.8%).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Matrix: K2EDTA Human Plasma (Free of interfering TCAs).[1]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.[1]
Solution Preparation
A. Stock Solutions
-
Trimipramine Stock (1 mg/mL): Dissolve 10 mg Trimipramine free base equivalent in 10 mL Methanol.
-
IS Stock (1 mg/mL): Dissolve 1 mg Trimipramine-d3 in 1 mL Methanol.
B. Working Internal Standard (WIS)
-
Target: 20 ng/mL in 50:50 Methanol:Water.
-
Preparation: Dilute IS Stock 1:100 to get 10
g/mL Dilute further to 20 ng/mL . -
Note: Prepare fresh weekly. Store at 4°C.[1]
C. Calibration Standards
-
Range: 0.10 ng/mL to 100.0 ng/mL.
-
QC Levels: LLOQ (0.10), Low (0.30), Mid (40.0), High (80.0).[1]
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for TCAs to maximize cleanliness and sensitivity.[1]
-
Aliquot: Transfer 200
L plasma into a glass tube. -
Spike: Add 50
L of WIS (20 ng/mL Trimipramine-d3). Vortex 10s. -
Buffer: Add 200
L 0.1 M Sodium Carbonate (pH 9.8) to ensure the amine is in the non-ionized free base form.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Extract: Add 2.0 mL n-Hexane:Isoamyl alcohol (98:2 v/v).
-
Agitate: Shaker for 10 min; Centrifuge at 4000 rpm for 5 min.
-
Concentrate: Transfer organic layer to a clean tube; evaporate to dryness under
at 40°C. -
Reconstitute: Dissolve residue in 150
L Mobile Phase.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 | UHPLC for sharp peaks and speed. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid | Acidic pH promotes protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10% | Retains polar metabolites; elutes Trimipramine ~1.8 min. |
| Ionization | ESI Positive Mode | Tertiary amine ionizes readily. |
MRM Transitions:
-
Trimipramine: 295.2
100.1 (Quantifier) | 295.2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 58.1 (Qualifier) -
Trimipramine-d3: 298.2
103.1 (Quantifier)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanism:[1][2][3] The fragment
100 corresponds to the dimethylaminopropyl side chain. The d3 label is typically on the N-methyl groups, shifting the fragment tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 103.
-
Workflow Visualization
Figure 1: Bioanalytical Workflow & Decision Tree
Caption: Figure 1.[1] Systematic workflow for determining the optimal Internal Standard concentration to prevent isotopic cross-talk while maintaining assay sensitivity.
Validation & Acceptance Criteria
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met using the 20 ng/mL IS concentration.
| Parameter | Acceptance Criteria |
| IS Interference | Response in blank matrix (with IS) must be |
| Analyte Interference | Response in blank matrix (with IS) must be |
| IS Variation | IS peak area in samples should be within 50-150% of the mean IS response in Calibrators. |
| Linearity | |
| Matrix Effect | IS-normalized Matrix Factor (MF) CV |
Troubleshooting & Optimization
Issue: IS Response Drift
-
Cause: Accumulation of phospholipids on the column or source contamination.[1]
-
Solution: Use a divert valve to send the first 1.0 min and last 2.0 min of the gradient to waste. Monitor the phospholipid transition (
184 184) during development.
Issue: High Background in Analyte Channel
-
Cause: "Cross-talk" from IS or carryover.[1]
-
Solution: If using 20 ng/mL IS still yields interference, check the CoA of your IS. If isotopic purity is <99%, lower the IS concentration to 10 ng/mL or purchase a higher purity grade.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][4][5] [Link]
-
Washington State Patrol. (2023). Confirmation of Tricyclic Antidepressants by LC-MS/MS. Toxicology Laboratory Division. [Link]
-
Biotage. (2012).[1][5] Fast Extraction of 10 Tricyclic Antidepressant Drugs from Urine using ISOLUTE SLE+. Application Note AN760. [Link]
-
Koganti, V. S., et al. (2015).[1][6][7] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Pharmaceutica Analytica Acta, 6:8. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Trimipramine-d3 SPE Recovery
Welcome to the technical support guide for troubleshooting Solid-Phase Extraction (SPE) of Trimipramine-d3. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low recovery for this specific deuterated internal standard. As an internal standard, consistent and high recovery of Trimipramine-d3 is paramount for the accurate quantification of Trimipramine in complex biological matrices.
Part 1: Core Troubleshooting Guide
Low recovery in SPE is a common yet multifaceted problem.[1][2] This guide provides a systematic, step-by-step approach to identify the root cause of Trimipramine-d3 loss during your extraction process.
Understanding the Analyte: Trimipramine
Trimipramine is a tricyclic antidepressant (TCA) and a basic compound.[3] Its chemical properties, particularly its pKa, are critical to designing a robust SPE method. As a tertiary amine, it is readily protonated at acidic to neutral pH, making it a prime candidate for mixed-mode or cation exchange SPE.[3]
| Property | Value/Characteristic | Implication for SPE |
| Compound Type | Tricyclic Antidepressant (TCA), Tertiary Amine | Basic nature allows for strong retention on cation exchange sorbents. |
| pKa | ~9.3 (estimated for tertiary amine) | At pH < 7.3, Trimipramine will be predominantly positively charged, ideal for cation exchange. |
| LogP | ~4.69 | Indicates high hydrophobicity, allowing for strong retention on reversed-phase sorbents (like C8 or C18). |
A mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, often yields higher recoveries and cleaner extracts for compounds like Trimipramine compared to single-mode extraction.[4][5][6]
Systematic Troubleshooting of the SPE Workflow
Low recovery can occur at several stages of the SPE process.[7][8] It's essential to investigate each step methodically to pinpoint the issue. A recommended diagnostic approach is to collect the effluent from each step (load, wash, and elution) and analyze it for the presence of Trimipramine-d3.[9] This will reveal exactly where the analyte is being lost.
Caption: SPE workflow highlighting critical points for Trimipramine-d3 loss.
Question: Could my sample preparation be causing low recovery of Trimipramine-d3?
Answer: Absolutely. Incorrect sample pH is a primary cause of poor retention.
-
The "Why": For a mixed-mode cation exchange SPE, Trimipramine-d3 must be positively charged to engage in ionic retention. Its tertiary amine group needs to be protonated. This is achieved by adjusting the sample pH to be at least 2 units below the pKa of the amine (~9.3). A sample pH of 6 is commonly used and is effective.[5]
-
Troubleshooting Steps:
-
Verify Sample pH: Ensure the pH of your sample-buffer mixture is between 5.5 and 6.5 before loading.
-
Check Buffer Strength: Use a buffer (e.g., phosphate or acetate) of sufficient concentration (e.g., 0.1M) to overcome the buffering capacity of the biological matrix (plasma, urine, etc.).[10]
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step (e.g., with acetonitrile or zinc sulfate) may be necessary. High protein content can clog the SPE sorbent and interfere with analyte binding.
-
Question: I followed the protocol, but could the conditioning step be the issue?
Answer: Yes, improper conditioning or equilibration can lead to inconsistent results.
-
The "Why": The conditioning step (typically with methanol) wets the hydrophobic part of the sorbent, making it accessible to the sample. The equilibration step (with a buffer at the loading pH) prepares the ion-exchange part of the sorbent, ensuring the functional groups are in the correct ionic state to bind the positively charged Trimipramine-d3.[11]
-
Troubleshooting Steps:
-
Don't Let the Sorbent Dry Out: A critical mistake is allowing the sorbent bed to dry out after conditioning and before sample loading.[9] This can deactivate the sorbent and lead to channeling, where the sample passes through without proper interaction.
-
Use Correct Solvents: Always use the specified solvents for conditioning (e.g., methanol) and equilibration (e.g., pH 6 phosphate buffer).[10]
-
Question: My recovery is still low. Could the Trimipramine-d3 be passing through during loading?
Answer: This is known as "breakthrough" and is a common issue.[7]
-
The "Why": Breakthrough occurs if the sample is loaded too quickly or if the sorbent is overloaded.[8][9] The analyte doesn't have enough time to interact with and bind to the sorbent.
-
Troubleshooting Steps:
-
Slow Down the Flow Rate: Process the sample at a slow, consistent flow rate (e.g., 1-2 mL/minute).[5] Gravity feed is often sufficient and more consistent than vacuum manifolds, which can have variable flow rates across positions.[12]
-
Check Sorbent Capacity: Ensure the mass of the sorbent is adequate for the amount of analyte and matrix components being loaded. For typical bioanalytical assays, a 200 mg sorbent bed is often sufficient for 0.5-1 mL of plasma.[10]
-
Question: I get a clean extract, but low recovery. Is my wash step too harsh?
Answer: It's very likely. The goal is to remove interferences without eluting your analyte.
-
The "Why": In mixed-mode SPE, you can use a sequence of washes to remove different types of interferences. An acidic wash (e.g., 0.1M acetic acid) helps remove neutral and acidic compounds.[10] An organic wash (e.g., methanol) removes hydrophobic interferences. However, if the organic wash is too strong, it can disrupt the hydrophobic interaction holding Trimipramine-d3 to the reversed-phase portion of the sorbent, causing premature elution.[13]
-
Troubleshooting Steps:
-
Analyze the Wash Effluent: This is the best way to confirm if your analyte is being lost here.
-
Reduce Organic Wash Strength: If loss is detected, reduce the percentage of organic solvent in the wash step or switch to a less eluotropic solvent. For example, instead of 100% methanol, try a 20% methanol in water solution.
-
Maintain pH: Ensure your wash solutions do not shift the pH into the basic range, which would neutralize the Trimipramine-d3 and disrupt the ionic bond.[13]
-
Question: I've checked all other steps, and the analyte is not in the load or wash fractions. Why can't I get it off the column?
Answer: This points to an incomplete elution, which is the final major hurdle.
-
The "Why": To elute Trimipramine-d3 from a mixed-mode cation exchange sorbent, you must disrupt both the hydrophobic and the ionic interactions. This is typically done with an organic solvent containing a basic modifier (e.g., ammonium hydroxide). The organic solvent disrupts the hydrophobic binding, while the high pH of the ammonia neutralizes the charge on the Trimipramine-d3, breaking the ionic bond with the sorbent.[14]
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: If recovery is low, the elution solvent may not be strong enough.[7] Ensure your organic solvent is sufficiently strong (methanol or acetonitrile are common).
-
Increase Basicity: The key is to shift the pH to be at least 2 units above the pKa of Trimipramine-d3. A common and effective elution solvent is 5% ammonium hydroxide in methanol or a 20:78:2 mix of isopropanol, dichloromethane, and ammonium hydroxide.[10]
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent and elute the analyte. Try eluting with two smaller aliquots (e.g., 2 x 1.5 mL) instead of one large one (3 mL).
-
Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or pressure to elute. This can improve the efficiency of the elution process.
-
Caption: Retention mechanism of Trimipramine on a mixed-mode SPE sorbent.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Trimipramine-d3 recovery is low, but the recovery of the parent Trimipramine is acceptable. Why?
This is an unusual but possible scenario. While deuterated standards are designed to be chemically identical, minor differences can arise:
-
Subtle pKa/Polarity Shifts: Deuteration can slightly alter the pKa and polarity of the molecule, which might lead to marginal differences in retention and elution behavior under sub-optimal conditions.
-
Stability Issues: Check the stability of your Trimipramine-d3 stock solution. Ensure it hasn't degraded. While unlikely, some deuterated compounds can undergo H-D exchange under harsh acidic or basic conditions, though this is more common during sample hydrolysis, which is not typically required for this analysis.[15][16]
Q2: Could the issue be with the solid-phase extraction cartridge itself?
Yes. Inconsistent manufacturing can lead to variability in SPE performance.[17]
-
Bed Channeling: If the sorbent is not packed uniformly, the sample can create channels and pass through without adequate interaction, leading to low recovery.
-
Lot-to-Lot Variability: Always perform a quality control check when starting a new lot of SPE cartridges to ensure consistent performance.
-
Incorrect Sorbent: Double-check that you are using the correct type of sorbent (e.g., mixed-mode strong cation exchange) as specified in your method.[8]
Q3: What are the best SPE sorbents for Trimipramine and other TCAs?
Mixed-mode sorbents combining reversed-phase (C8 or C18) and strong cation exchange (SCX) functionalities are highly effective for extracting TCAs from biological fluids.[4][6][18] These provide a dual retention mechanism that results in high analyte retention and allows for rigorous wash steps to remove matrix interferences, leading to cleaner extracts.[5]
Q4: How does the biological matrix (e.g., plasma vs. urine) affect recovery?
Different matrices present unique challenges:
-
Plasma/Serum: High protein content is the main issue. Proteins can bind to the analyte and clog the sorbent. A pre-treatment step like protein precipitation or sample dilution is often required.
-
Urine: High salt content can be problematic. A dilution step with a low-ionic-strength buffer is recommended to prevent interference with the ionic retention mechanism of the SPE sorbent.
-
Whole Blood: Requires lysis of red blood cells before extraction. A validated method specific for whole blood, like the one from the Washington State Patrol Toxicology Laboratory, should be followed.[10]
Q5: My final extract shows a low signal, but I'm not sure if it's a recovery or a matrix effect issue. How can I tell?
This is a critical distinction in LC-MS analysis.
-
Recovery: Refers to the physical loss of the analyte during the extraction process.[7]
-
Matrix Effect: Refers to the suppression or enhancement of the analyte signal during ionization in the mass spectrometer due to co-eluting matrix components.
To differentiate, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank, extracted matrix with the signal of the same amount of analyte in a neat solution. If the signal in the matrix is significantly lower, you are experiencing ion suppression (a matrix effect). If your internal standard (Trimipramine-d3) is behaving similarly to your analyte, it should compensate for this effect.[19] However, if the issue is low physical recovery of the internal standard itself, the quantification will be inaccurate.
References
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]
-
The Reason of Poor Sample Recovery When Using SPE. Hawach. Available from: [Link]
-
Low Recovery Rate of SPE Cartridges. Hawach Scientific Co., Ltd. Available from: [Link]
-
I am getting low recovery in my SPE method, how do I fix the problem? Crawford Scientific. Available from: [Link]
-
What could be happening when the spe cannot detect the concentrated sample? Filtrous. Available from: [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. Available from: [Link]
-
Three Common SPE Problems. LCGC International - Chromatography Online. Available from: [Link]
-
Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available from: [Link]
-
Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. Available from: [Link]
-
Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PubMed Central. Available from: [Link]
-
Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. PubMed. Available from: [Link]
-
A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. PubMed. Available from: [Link]
-
Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. Available from: [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. PMC. Available from: [Link]
-
7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage. Available from: [Link]
-
Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. ResearchGate. Available from: [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis. PubMed. Available from: [Link]
-
How are Internal (Deuterated) Standards (IS) handled in Sciex OS? ResearchGate. Available from: [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Available from: [Link]
-
CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available from: [Link]
-
(PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate. Available from: [Link]
-
Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. PubMed. Available from: [Link]
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. Available from: [Link]
-
Challenges with Sample Preparation. Chromatography Today. Available from: [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available from: [Link]
-
Trimipramine Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
-
Solid-phase microextraction based on cetyltrimethylammonium bromide-coated magnetic nanoparticles for determination of antidepressants from biological fluids. ResearchGate. Available from: [Link]
-
Trimipramine (oral route). Mayo Clinic. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ClinPGx [clinpgx.org]
- 4. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. specartridge.com [specartridge.com]
- 9. lcms.cz [lcms.cz]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. specartridge.com [specartridge.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. youtube.com [youtube.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Peak Shape for Trimipramine & Trimipramine-d3
Executive Summary: The Chemistry of the Challenge
Welcome to the technical support hub for Trimipramine analysis. As a researcher, you likely know that Trimipramine and its deuterated internal standard, Trimipramine-d3, are Tricyclic Antidepressants (TCAs) .[1] The core analytical challenge lies in their chemistry:
-
High Basicity: With a pKa of approximately 9.4–9.5 , Trimipramine is positively charged (protonated) at neutral and acidic pH.[1]
-
Hydrophobicity: The tricyclic ring structure drives strong retention in Reversed-Phase Liquid Chromatography (RPLC).[1]
The Root Cause of Poor Peak Shape:
The "dreaded tail" in TCA chromatography is almost exclusively caused by secondary silanol interactions . While the hydrophobic rings interact with the C18 ligands (desired retention), the protonated amine interacts ionically with residual, negatively charged silanol groups (
Troubleshooting Q&A: Field-Proven Solutions
Category A: Peak Tailing (Asymmetry > 1.2)
Q: I am using a standard C18 column with 0.1% Formic Acid, but my Trimipramine peak is tailing badly. Why?
A: At pH ~2.7 (0.1% Formic Acid), Trimipramine is fully protonated (
-
The Fix (LC-MS Compatible): Switch to a Charged Surface Hybrid (CSH) column or a column with a positive surface charge. These columns repel the positively charged Trimipramine, preventing it from touching the silanols.[1]
-
The Fix (High pH - MS/UV): If your column is high-pH stable (e.g., Hybrid Particle Technology), switch to 10 mM Ammonium Bicarbonate (pH 10) . At pH 10, Trimipramine is neutral (
), eliminating the ionic interaction entirely.[1]
Q: Can I use Triethylamine (TEA) to fix the tailing? A: Only for UV detection .[1] TEA acts as a "sacrificial base," saturating the silanols so Trimipramine cannot bind.[1]
-
Protocol: Add 5–10 mM TEA to your phosphate buffer.
-
WARNING: Never use TEA with LC-MS (Trimipramine-d3 analysis). It causes severe signal suppression and contaminates the ion source.[1]
Category B: Peak Fronting or Splitting[2][3]
Q: My peaks look like they are "leaning forward" (Fronting) or have a split at the top. A: This is rarely a column chemistry issue and usually a solvent mismatch .
-
Diagnosis: If your sample is dissolved in 100% Methanol or Acetonitrile but your initial mobile phase is 90% Water, the strong solvent carries the analyte too fast through the column head, causing band broadening before retention begins.[1]
-
The Fix: Dissolve your sample (and IS) in the initial mobile phase composition (e.g., 90:10 Water:Organic).[1]
Category C: Retention Time Shifts
Q: My Trimipramine-d3 elutes slightly earlier than the native Trimipramine. Is this a problem? A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1] A slight shift (0.05 – 0.1 min) is normal in high-resolution chromatography.[1] Ensure your integration windows cover both.
Recommended Experimental Protocols
Protocol A: LC-MS/MS (High Sensitivity & Good Peak Shape)
Best for PK studies and trace analysis using Trimipramine-d3.
-
Column: Waters CORTECS C18+ or Agilent Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm).[1] Note: These are solid-core particles with a positively charged surface.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibrate for 2 min).
-
-
Why this works: The acidic pH protonates the molecule for max MS sensitivity, while the charged column surface repels the analyte from silanols, ensuring sharp peaks without non-volatile buffers.[1]
Protocol B: High pH Method (Maximum Peak Symmetry)
Requires Hybrid Silica (e.g., BEH, HPH) to prevent column dissolution.[1]
-
Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Why this works: At pH 10, Trimipramine is uncharged (Free Base).[1] It behaves like a neutral hydrocarbon, interacting purely via hydrophobic mechanisms.[1] This yields the sharpest possible peaks (Asymmetry ~1.0).
Data Summary & Comparison
| Parameter | Acidic Method (Formic Acid) | Basic Method (pH 10) | Traditional UV (Phosphate) |
| Analyte State | Protonated ( | Neutral ( | Protonated ( |
| Primary Interaction | Hydrophobic + Ionic (Risk of Tailing) | Hydrophobic (Pure) | Hydrophobic + Ionic |
| Peak Shape Strategy | Charged Surface Column | pH Suppression | Silanol Blocker (TEA) |
| MS Compatibility | Excellent | Good (Ammonium salts volatile) | Poor (Non-volatile salts) |
| Typical Tailing Factor | 1.1 – 1.3 | 1.0 – 1.1 | 1.0 – 1.2 (with TEA) |
Visual Troubleshooting Guides
Diagram 1: The Peak Shape Decision Tree
Caption: Decision tree for diagnosing and resolving common peak shape issues in Trimipramine analysis.
Diagram 2: Mechanism of Action
Caption: Mechanistic comparison of silanol interactions at low pH versus suppression at high pH.
References
-
Waters Corporation. Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+ Columns. Application Note. [Link]
-
Agilent Technologies. Factors Affecting Peak Shape: Column Bonding and Endcapping.[1] Technical Guide.[1][4][3][5] [Link]
-
United States Pharmacopeia (USP). USP Monograph: Trimipramine Maleate.[1] USP-NF.[1][6] [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC. Technical Blog.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5584, Trimipramine.[1][Link][1]
Sources
Technical Support Center: Trimipramine-d3 MS/MS Optimization
Status: Operational | Ticket ID: TRIM-D3-OPT | Technician: Senior Application Scientist
Introduction: The Analytical Challenge
You are likely developing a quantitative assay for Trimipramine (TCA) in biological matrices (plasma/serum) using Trimipramine-d3 as your Internal Standard (IS).
The Core Problem: Tricyclic antidepressants (TCAs) like Trimipramine are "sticky" lipophilic bases. They suffer from severe adsorption (carryover), peak tailing due to silanol interactions, and potential cross-talk between the native drug and the deuterated IS if the fragmentation pathways are not distinct.
This guide moves beyond generic "tuning" and focuses on the specific physicochemical behavior of Trimipramine-d3 in an LC-MS/MS environment.
Module 1: Method Development & Initial Setup
The Chemistry & Transitions
Trimipramine is a tertiary amine. In ESI Positive Mode , it protonates readily to form
-
Native Trimipramine (
): MW 294.4 Precursor 295.2 -
Trimipramine-d3 (Methyl-d3): MW 297.4
Precursor 298.2
Critical Decision Point: You must verify where your IS is deuterated.
-
Scenario A (Most Common): Label is on the N-methyl group. The primary fragment (side chain) shifts mass.
-
Scenario B: Label is on the aromatic ring. The primary fragment (side chain) remains the same as the native (m/z 100). Avoid this if possible to prevent cross-talk.
Recommended MRM Table (Scenario A: Methyl-d3)
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV)* | Dwell Time (ms) |
| Trimipramine | 295.2 | 100.1 | Quantifier | 20 - 30 | 20 - 50 |
| 295.2 | 58.1 | Qualifier | 35 - 45 | 20 - 50 | |
| Trimipramine-d3 | 298.2 | 103.1 | IS Quant | 20 - 30 | 20 - 50 |
> Note: Start optimization at 25 eV. The m/z 100/103 fragment corresponds to the dimethylaminopropyl side chain cleavage, which is energetically favorable.
Optimization Workflow
Do not rely on auto-tune alone. Use this logic flow to manually verify your parameters.
Figure 1: Step-by-step optimization logic for Trimipramine-d3. Ensure the mobile phase matches your initial LC conditions.
Module 2: Troubleshooting & FAQs
Q1: I see a signal for Trimipramine-d3 (IS) in my blank/native samples. Why?
Diagnosis: This is "Cross-talk" or "Isotopic Impurity." The Mechanism: Commercial deuterated standards are not 100% pure. They often contain 0.1% to 0.5% of "d0" (native drug). If you spike the IS at high concentrations (e.g., 500 ng/mL), that 0.1% impurity becomes a significant false peak in the native channel. The Fix:
-
Lower IS Concentration: Reduce IS spike concentration to the lowest level that still provides stable precision (e.g., 50 ng/mL).
-
Check Mass Resolution: Ensure Q1 and Q3 resolution is set to "Unit" (0.7 FWHM). "Low" or "Open" resolution will cause overlap between the 295 and 298 isotopes.
Q2: My peak shape is tailing severely.
Diagnosis: Secondary interactions with silanols. Trimipramine is a strong base (pKa ~9.5). The Fix:
-
Mobile Phase: You must use an acidic modifier. Use 0.1% Formic Acid + 5mM Ammonium Formate .[1] The ammonium ions compete with the drug for silanol binding sites on the column.
-
Column Choice: Switch to a column with "charged surface hybrid" (CSH) or "biphenyl" technology, which are designed for basic compounds.
Q3: Sensitivity drops after 50 injections.
Diagnosis: Source contamination or Charging effects. The Fix:
-
Divert Valve: TCAs are lipophilic. Matrix components (phospholipids) elute late. Set the divert valve to waste for the first 1 minute and after the analyte elutes.
-
Source Temp: Ensure Source Temp is high (450°C - 550°C) to desolvate the heavy droplets effectively.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common Trimipramine-d3 assay failures.
Module 3: Validation Protocol (Self-Check)
Before running samples, perform this "System Suitability" check:
-
The "Zero" Injection: Inject a Double Blank (Mobile Phase only). Result: No peaks at 295.2 or 298.2.
-
The "IS Only" Injection: Inject Zero + IS. Result: Strong peak at 298.2. < 5% response at 295.2 (Native channel). If > 5%, your IS is impure.
-
The "ULOQ" Injection: Inject the highest standard (without IS). Result: Strong peak at 295.2. < 0.5% response at 298.2 (IS channel). If > 0.5%, you have mass overlap (cross-talk).
References
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS: A multi-level, single-sample approach. Journal of Chromatography B.
-
Cited for: Fragmentation patterns of Trimipramine (m/z 100 side chain cleavage).[2]
-
-
Thermo Fisher Scientific. (2015). Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform.
- Cited for: General methodologies on CE optimiz
-
Phenomenex. (2024). LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds.
- Cited for: Mobile phase selection (Ammonium Form
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution.[3]
- Cited for: Mechanisms of cross-talk between native analytes and deuter
Sources
Technical Support Center: Stability of Trimipramine-d3 (maleate) in Processed Samples
Welcome to the technical support center for Trimipramine-d3 (maleate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and integrity of Trimipramine-d3 (maleate) as an internal standard in processed biological samples. Adherence to the principles outlined herein is critical for the generation of robust and reliable bioanalytical data.
Introduction to Trimipramine and its Deuterated Analog
Trimipramine is a tricyclic antidepressant (TCA) that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6.[1][2] Its primary metabolic pathways include N-demethylation to desmethyltrimipramine (an active metabolite) and aromatic hydroxylation.[1][2] In quantitative bioanalysis, a stable isotope-labeled (SIL) internal standard is essential to correct for variability during sample processing and analysis. Trimipramine-d3, where three hydrogen atoms on one of the N-methyl groups are replaced by deuterium, is commonly used for this purpose. The maleate salt form is often used to improve the aqueous solubility and chemical stability of the drug substance.[3]
This guide will address the critical aspects of maintaining the stability of Trimipramine-d3 (maleate) throughout the analytical workflow, from sample collection to final data acquisition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of trimipramine-d3 (maleate) in processed samples?
A1: The stability of trimipramine-d3 (maleate) can be significantly influenced by three main factors:
-
pH: Extreme acidic or basic conditions can promote degradation or hydrogen-deuterium (H-D) back-exchange.
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage requires freezing, and the stability during freeze-thaw cycles must be evaluated.
-
Light: Trimipramine is known to be photosensitive and can undergo photodegradation.[2] Samples should be protected from light, especially UV light, during all stages of handling and analysis.
Q2: What are the recommended storage conditions for trimipramine-d3 (maleate) stock solutions and processed samples?
A2: For long-term stability of the solid material, storage at -20°C is recommended, which can ensure stability for at least four years. Stock solutions are typically stable for up to six months when stored at -80°C and for one month at -20°C. For processed samples in the autosampler, their stability should be assessed at the temperature of the autosampler. It is crucial to perform and document stability studies under your specific storage conditions as per regulatory guidelines.
Q3: Can the maleate salt form of trimipramine-d3 affect my LC-MS/MS analysis?
A3: In solution, the maleate salt dissociates from the trimipramine molecule. While the trimipramine-d3 cation is the species being monitored, high concentrations of non-volatile salt components, if not adequately removed during sample preparation or chromatographic separation, can lead to ion suppression in the mass spectrometer's source, potentially affecting sensitivity.[4]
Q4: Is there a risk of the deuterium labels exchanging back to hydrogen?
A4: Yes, H-D back-exchange is a potential issue for deuterated internal standards, particularly under strong acidic or basic conditions.[5][6] The N-methyl-d3 group on trimipramine is generally stable, but it is crucial to evaluate its stability during method development, especially if your sample processing involves harsh pH conditions.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of trimipramine-d3 (maleate) and provides systematic approaches to their resolution.
| Observed Problem | Potential Causes | Recommended Actions & Explanations |
| Loss of Internal Standard Signal Over Time in Autosampler | 1. Degradation: The processed sample may be unstable at the autosampler temperature. 2. Adsorption: The analyte may be adsorbing to the surfaces of the sample vials or caps. | 1. Conduct Autosampler Stability Study: Analyze QC samples at the beginning and end of a typical analytical run to assess stability. If degradation is observed, consider cooling the autosampler or reducing the run time. 2. Use Silanized or Low-Adsorption Vials: This can mitigate losses due to non-specific binding. |
| Inconsistent Internal Standard Area Counts | 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to samples. 2. Precipitation: The internal standard may be precipitating out of solution in the processed sample. 3. Matrix Effects: Variable ion suppression or enhancement across different samples. | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Check Solubility: Ensure the final composition of the processed sample can maintain the solubility of trimipramine-d3. Adjust the solvent composition if necessary. 3. Optimize Sample Cleanup: Improve the sample preparation method (e.g., switch from protein precipitation to LLE or SPE) to remove interfering matrix components. |
| Appearance of an Unlabeled Trimipramine Peak in IS Solution | 1. H-D Back-Exchange: The deuterium atoms are being replaced by protons from the solvent. 2. Contamination: The internal standard solution may be contaminated with unlabeled trimipramine. | 1. Evaluate pH of Solutions: Avoid strongly acidic or basic conditions in your sample processing and final extract. The rate of H-D exchange is pH-dependent.[6] 2. Analyze a Freshly Prepared IS Solution: This will help determine if the issue is with the stock solution or occurs during sample processing. |
| Chromatographic Peak Tailing for Trimipramine-d3 | 1. Secondary Interactions: Interaction of the basic amine group with acidic silanols on the column packing. 2. Column Overload: Injecting too high a concentration of the internal standard. | 1. Adjust Mobile Phase: Add a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase to mask the silanol groups. Ensure the mobile phase pH is appropriate for the column. 2. Reduce IS Concentration: Lower the concentration of the internal standard to a level that still provides a robust signal but avoids overloading the column. |
| Shift in Retention Time of Trimipramine-d3 Relative to Unlabeled Trimipramine | 1. Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention, especially in highly efficient chromatographic systems.[7] | 1. Confirm Peak Integration Windows: Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately. This is generally an expected phenomenon and does not compromise quantification as long as it is consistent. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw and Long-Term Stability in Plasma
This protocol is designed to evaluate the stability of trimipramine-d3 (maleate) in a biological matrix (e.g., human plasma) under typical storage conditions, in accordance with regulatory guidelines.
1. Preparation of Stability Samples: a. Spike a pool of blank human plasma with trimipramine-d3 (maleate) to achieve low and high quality control (QC) concentrations. b. Aliquot these QC samples into storage vials.
2. Baseline (T=0) Analysis: a. At the start of the experiment, thaw a set of low and high QC samples. b. Process these samples using your validated bioanalytical method. c. Analyze the samples immediately to establish the baseline concentration.
3. Freeze-Thaw Stability: a. Subject a separate set of low and high QC samples to three or more freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature. b. After the final thaw, process and analyze the samples.
4. Long-Term Stability: a. Store sets of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C). b. At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of samples, thaw, process, and analyze them.
5. Data Evaluation: a. Calculate the mean concentration of the stability samples at each time point and condition. b. The analyte is considered stable if the mean concentration is within ±15% of the baseline (T=0) concentration.
Visualizations
Trimipramine Metabolic and Degradation Pathways
The following diagram illustrates the primary metabolic pathways of trimipramine and potential degradation products. Understanding these can help in identifying unexpected peaks in chromatograms.
Caption: Metabolic and potential degradation pathways of trimipramine.
Experimental Workflow for Stability Assessment
This workflow diagram outlines the key steps in performing a comprehensive stability assessment of trimipramine-d3 (maleate) in a biological matrix.
Caption: Workflow for assessing the stability of trimipramine-d3 in processed samples.
References
-
Suckow, R. F., & Cooper, T. B. (1984). Determination of trimipramine and metabolites in plasma by liquid chromatography with electrochemical detection. Journal of Pharmaceutical Sciences, 73(12), 1745–1748. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation characteristics of trimipramine and metabolites. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Grosse, A., Lütkemeier, D., & Tegtmeier, M. (1989). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography, 496(2), 419-428. Retrieved from [Link]
-
Grosse, A., Lütkemeier, D., & Tegtmeier, M. (1989). Metabolism of trimipramine in man. Arzneimittelforschung, 39(7), 812-815. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Takayasu, T., Holterman, K., Ohshima, T., & Pounder, D. J. (1998). Stability of tricyclic antidepressants in formalin solutions. Journal of Forensic Sciences, 43(6), 1213–1219. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Retrieved from [Link]
-
Molnar-Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]
-
Amad, M. H., Cech, N. B., Jackson, G. S., & Enke, C. G. (2000). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 497–501. Retrieved from [Link]
-
D'Anna, K. L., & Watson, C. M. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Molecules (Basel, Switzerland), 25(20), 4739. Retrieved from [Link]
-
Loo, H., Benyacoub, A. K., Rovei, V., Altamura, C. A., Vadrot, M., & Morselli, P. L. (1980). Long-term monitoring of tricyclic antidepressant plasma concentrations. The British Journal of Psychiatry, 137, 444–451. Retrieved from [Link]
-
Calza, P., Medana, C., & Lambropoulou, D. A. (2018). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Molecules (Basel, Switzerland), 23(10), 2589. Retrieved from [Link]
-
Madej, K., & Persona, M. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules (Basel, Switzerland), 25(24), 5930. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Rizzo, L., Sannino, D., & Vaiano, V. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. Catalysts, 10(2), 188. Retrieved from [Link]
-
YouTube. (2020). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). “Sensitive and sustainable stability-indicating RP-HPLC method for simultaneous assay and impurity profiling of amitriptyline HCl: green metric, RGB model and forced degradation study". Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed photodegradation pathway of DIZ. Retrieved from [Link]
-
Agilent. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation products and reaction pathways of carbamazepine during photocatalytic and sonophotocatalytic treatment. Retrieved from [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. Retrieved from [Link]
-
ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-Term Storage of Fresh Frozen Plasma at –40 °C. A Multicenter Study on the Stability of Labile Coagulation Factors over a Period of 3 Years. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Maleate and malate salts (m and M represents maleate and malate anions, respectively). Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of six selected antipsychiatric drugs; carbamazepine, sertraline, amisulpride, amitriptyline, diazepam, and alprazolam in environment: efficiency, pathway, and mechanism—a review. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). Amanda Wilson - processed sample stability. Retrieved from [Link]
Sources
Technical Support Center: Trimipramine-d3 Ionization & Mobile Phase Optimization
Topic: Impact of Mobile Phase Composition on Trimipramine-d3 Ionization (LC-MS/MS) Role: Senior Application Scientist Status: Operational
Critical Alert: The "Protonation Paradox"
Executive Summary:
Many researchers default to acidic mobile phases (0.1% Formic Acid) for Trimipramine-d3 analysis, assuming that a basic drug (pKa ~9.4) requires low pH to exist as
While solution-phase protonation is necessary, desolvation efficiency in the ESI source is the dominant factor for signal intensity. For lipophilic tertiary amines like Trimipramine, a high pH mobile phase (pH > 10) can sometimes yield higher signal-to-noise ratios. The neutral molecule desolvates more easily from the droplet surface, and protonation occurs via gas-phase ion-molecule reactions (e.g., with ammonium ions).
Actionable Insight: Do not rule out high-pH chromatography (e.g., 10mM Ammonium Bicarbonate, pH 10.5) if your sensitivity at pH 3.0 is insufficient.
Troubleshooting Guide: Mobile Phase Chemistry
Module A: pH & Buffer Selection
Issue: Low signal intensity or severe peak tailing for Trimipramine-d3.
Mechanism: Trimipramine is a "sticky" base. At acidic pH, it interacts strongly with residual silanols on C18 columns, causing tailing. This tailing spreads the signal over a wider time window, reducing peak height (S/N).
Protocol: Buffer Optimization Matrix
| Parameter | Acidic System (Standard) | Basic System (High Sensitivity) | Why? |
| Aqueous Phase | 5-10 mM Ammonium Formate + 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH) | Acidic: Protonates analyte in solution. Basic: Suppresses silanol ionization; improves peak shape; gas-phase protonation drives signal. |
| pH Range | 3.0 - 4.0 | 10.0 - 11.0 | Avoid pH 6-8 (near pKa) to prevent split peaks or retention time instability. |
| Expected Tailing | Moderate (requires end-capped column) | Low (Sharp peaks) | High pH neutralizes the column surface charge. |
| Signal Intensity | Baseline | Potential 2-5x Gain | Neutral species migrate to droplet surface faster (higher surface activity). |
Module B: Organic Modifier (The Physics of Spray)
Issue: Unstable electrospray or high background noise.
Mechanism: The choice between Methanol (MeOH) and Acetonitrile (ACN) dictates the droplet's surface tension and boiling point.
-
ACN: Lower surface tension = smaller initial droplets = faster Coulombic fission.
-
MeOH: Proticity allows hydrogen bonding with the analyte, potentially hindering desolvation.
Decision Table: ACN vs. MeOH
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for Trimipramine-d3 |
| Desolvation | High Efficiency | Moderate Efficiency | ACN Preferred. Trimipramine is lipophilic; ACN ensures complete droplet evaporation. |
| Backpressure | Low | High | ACN allows higher flow rates (throughput). |
| Solubility | Excellent for TCAs | Good | Both work, but ACN prevents precipitation in high-concentration stock dilutions. |
| Noise Floor | Generally Lower | Can be higher | ACN provides cleaner baselines in ESI+. |
Visualization: The Ionization Pathway
The following diagram illustrates the critical checkpoints where mobile phase composition impacts the detection of Trimipramine-d3.
Caption: The journey of Trimipramine-d3 from liquid to gas phase. Note that mobile phase affects both chromatography (Column) and desolvation physics (Droplet).
Experimental Protocol: The "Deuterium Delta" Check
Objective: Ensure Trimipramine-d3 (IS) and Trimipramine (Analyte) co-elute perfectly to compensate for matrix effects.
Context: Deuterium is slightly more lipophilic than Hydrogen. On high-efficiency C18 columns with shallow gradients, Trimipramine-d3 may elute slightly earlier than the native drug. If they elute in different matrix zones, the IS will not accurately correct for ion suppression.
Step-by-Step Workflow:
-
Prepare Samples:
-
Vial A: Native Trimipramine (100 ng/mL) in mobile phase.
-
Vial B: Trimipramine-d3 (100 ng/mL) in mobile phase.
-
Vial C: Extracted Plasma Matrix (Blank).
-
-
Run Gradient: Inject Vial A and B separately using your standard gradient.
-
Calculate Retention Time (RT) Shift:
-
Acceptance Criteria:
min.
-
-
Matrix Load Test:
-
Spike Vial C (Matrix) with both Native and D3.
-
Inject and overlay the extracted ion chromatograms (XIC).
-
Pass: Peaks overlap perfectly.
-
Fail: Peaks are partially resolved.
-
-
Correction (If Fail):
-
Steepen the gradient slope (e.g., change from 5%
95% B in 5 min to 5% 95% B in 3 min). -
Increase organic start percentage to compress the chromatographic window.
-
Frequently Asked Questions (FAQs)
Q1: Why does my Trimipramine-d3 signal drop when I increase the injection volume? A: This is likely Solvent Effect . If your sample diluent (e.g., 100% MeOH) is stronger than your initial mobile phase (e.g., 95% Water), the analyte "balls up" and precipitates or travels with the solvent front, causing poor focusing.
-
Fix: Match the sample diluent to the initial mobile phase composition (e.g., 10% ACN / 90% Buffer).
Q2: I see a "crosstalk" signal in the native channel when injecting only the D3 standard. Is my standard contaminated? A: Not necessarily. Check your isotopic purity. However, this is often due to Deuterium Exchange or Fragmentation.
-
Mechanism:[1] If the source temperature is too high, the D3 label (depending on position) might exchange with H in the mobile phase, or the mass window is too wide.
-
Fix: Ensure your MRM transitions are specific.[2] For Trimipramine-d3, the precursor is usually m/z ~298.2. Ensure the native channel (m/z ~295.2) is not picking up the M+3 isotope of the native drug (which would be rare) or that the D3 isn't losing a deuterium.
Q3: Can I use Trifluoroacetic Acid (TFA) to fix the peak tailing? A: Avoid TFA if possible. While TFA fixes tailing by ion-pairing with the amine, it causes severe Signal Suppression in MS (the "TFA Cutoff").
-
Alternative: Use Formic Acid (0.1%) or Difluoroacetic Acid (DFA) if you absolutely need an ion-pairing agent, but Ammonium Formate is usually sufficient.
References & Grounding
-
High pH Mobile Phases in ESI:
-
Source: Peng, L. & Farkas, T. (2008).[3] "Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases." Journal of Chromatography A.
-
Relevance: Establishes the mechanism where high pH improves sensitivity for basic drugs like TCAs by enhancing surface activity and desolvation.
-
-
Tricyclic Antidepressant Method Development:
-
Source: Shahbaz Gul (University of Mississippi). "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma."
-
Relevance: Validated protocols for Trimipramine and its internal standards using ACN/Formate systems.
-
-
Methanol vs. Acetonitrile in LC-MS:
-
Source: Chrom Tech, Inc. "Acetonitrile vs. Methanol for Reverse Phase Chromatography."
-
Relevance: Technical comparison of backpressure, UV cutoff, and ionization efficiency differences.
-
-
Trimipramine-d3 Internal Standard Data:
-
Source: Cayman Chemical / Sigma-Aldrich Product Sheets.
-
Relevance: Physical properties and handling of the deuterated standard.
-
Sources
Technical Support Center: High-Sensitivity Trimipramine Analysis
Status: Online Operator: Senior Application Scientist (Spectroscopy & Electrochemistry Div.)[1] Ticket ID: TMI-SENS-001 Subject: Enhancing Sensitivity for Low-Concentration Trimipramine (TMI) Quantification
Introduction: The Sensitivity Challenge
Welcome to the Advanced Applications Support Center. You are likely here because your current method for Trimipramine (TMI) is hitting a noise floor at sub-nanogram levels (
Trimipramine is a tertiary amine tricyclic antidepressant (TCA) with a
-
Adsorption: It sticks to residual silanols in LC columns, causing peak tailing and signal loss.[1][2]
-
Ionization Competition: In complex matrices, phospholipids suppress the ionization efficiency in ESI+ mode.[1]
Below are three specialized support modules designed to overcome these barriers using LC-MS/MS and next-generation Electrochemical Sensing.
Module 1: LC-MS/MS Optimization (The Gold Standard)
User Question: I am seeing peak tailing and poor signal-to-noise ratios at 0.5 ng/mL. How do I fix this?
Technical Response: Peak tailing in TCAs is almost always caused by secondary interactions between the positively charged amine of TMI and acidic silanol groups on the silica support. To fix this, you must displace these interactions using a high-ionic-strength buffer and a fully end-capped column.
Optimized LC-MS/MS Protocol
| Parameter | Specification | Scientific Rationale |
| Column | C18 with Hybrid Particle Technology (e.g., Acquity BEH C18 or Zorbax Eclipse XDB-C18) | Hybrid particles have fewer free silanols than pure silica, reducing peak tailing [1]. |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium ions ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides better desolvation efficiency than Methanol for TCAs in ESI+ mode. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI source desolvation without diluting the signal. |
| Ionization | ESI Positive Mode | TMI is readily protonated ( |
MRM Transition Table
Use these specific transitions to maximize selectivity.
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Trimipramine | 295.2 | 100.1 | Quantifier | 25 |
| 295.2 | 58.1 | Qualifier | 40 | |
| Trimipramine-d3 (IS) | 298.2 | 103.1 | Internal Std | 25 |
Critical Troubleshooting Tip: If your Quantifier transition (100.1) shows high background noise, check your mobile phase water source. The 100.1 fragment is a common amine fragment that can appear from plasticizer contamination.
Module 2: Sample Preparation (The Foundation)
User Question: Protein precipitation (PPT) is fast, but my recovery is inconsistent at low concentrations. Should I switch to SPE?
Technical Response: Yes. For limits of quantification (LOQ) below 1 ng/mL, protein precipitation is insufficient because it leaves phospholipids in the sample, which cause ion suppression. You must switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Why MCX?
Since TMI is basic (
High-Recovery MCX SPE Protocol
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma with 200 µL 2% Formic Acid (locks TMI into ionized state). Load onto cartridge.
-
Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water (removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (removes neutral lipids/matrix). Note: TMI remains bound by ionic interaction.
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Note: High pH neutralizes TMI, breaking the ionic bond and releasing it.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Workflow Visualization
Figure 1: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective Trimipramine extraction.
Module 3: Electrochemical Sensing (Emerging Alternative)
User Question: We need a portable, low-cost method for TMI detection without a mass spec. Is voltammetry sensitive enough?
Technical Response: Standard carbon electrodes are not sensitive enough. However, by modifying the electrode surface with nanomaterials , you can achieve Limits of Detection (LOD) comparable to HPLC (down to ~4 nM).
The Solution: Nanocomposite Modification Use a Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) or Antimony Telluride (Sb2Te3) . These materials increase the electroactive surface area and facilitate electron transfer during the oxidation of TMI's tertiary amine group [2].
Sensor Fabrication & Measurement Guide
| Component | Recommendation | Mechanism |
| Base Electrode | Glassy Carbon Electrode (GCE) | Stable substrate. |
| Modifier | MWCNTs or Sb2Te3-Graphite Nanofibers | Increases surface area; catalytic effect lowers oxidation overpotential [3].[1] |
| Technique | Differential Pulse Voltammetry (DPV) | Suppresses capacitive background current for higher sensitivity.[1] |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | TMI oxidation is pH-dependent; neutral pH offers optimal signal stability. |
| Oxidation Potential | ~ +0.7 V to +0.8 V | The potential where the tertiary amine oxidizes to a radical cation. |
Electrochemical Mechanism Diagram
Figure 2: Electrochemical oxidation mechanism of Trimipramine on a nanomaterial-modified electrode.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting (LC-MS) | Solvent mismatch.[2] | Ensure sample is dissolved in mobile phase A (high water content), not pure methanol. |
| High Backpressure | Frit clogging. | Trimipramine samples from plasma often contain fibrin.[1] Use a 0.2 µm in-line filter before the column [4]. |
| Signal Drift (Sensor) | Electrode fouling. | The oxidation product of TMI can adsorb to the electrode. Polish with alumina slurry between scans. |
| Low Recovery (SPE) | Incorrect pH during load. | TMI must be ionized to bind to MCX. Ensure the sample is acidified (pH < 4) before loading. |
References
-
Venkata Sairam Koganti, et al. (2015).[3] "Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma." Journal of Chromatography & Separation Techniques. Available at: [Link]
-
P. S. Ganesh, et al. (2021).[4] "Selective electrochemical detection of antidepressant drug imipramine in blood serum and urine samples using an antimony telluride-graphite nanofiber electrode." Microchimica Acta. Available at: [Link]
-
Neto, et al. (2023). "Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review." MDPI Biosensors. Available at: [Link][5][6]
-
Agilent Technologies. (2018).[1] "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Selective electrochemical detection of antidepressant drug imipramine in blood serum and urine samples using an antimony telluride-graphite nanofiber electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Trimipramine-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The integrity of this data hinges on the meticulous validation of the bioanalytical methods employed. This guide offers a deep dive into the validation of a bioanalytical method for Trimipramine, a tricyclic antidepressant, with a specific focus on the strategic use of its deuterated analog, Trimipramine-d3, as an internal standard. We will explore the rationale behind this choice, compare it with other alternatives, and provide a comprehensive framework for its validation, grounded in regulatory expectations and scientific rigor.
The Lynchpin of Precision: The Role of an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[1] However, the journey of an analyte from a complex biological matrix like plasma to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix effects can all introduce inaccuracies.[2] An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.[2] The ratio of the analyte's response to the IS's response is used for quantification, thereby enhancing the accuracy and precision of the results.[2]
Why a Deuterated Internal Standard? The Superior Choice
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[3] This is where a stable isotope-labeled (SIL) internal standard, such as Trimipramine-d3, offers an unparalleled advantage.
-
Physicochemical Mimicry : Deuterated standards are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their shared chemical properties ensure they behave almost identically during sample processing and chromatographic separation.[4][5] This co-elution is critical for compensating for matrix effects, a major source of variability in LC-MS/MS analysis.[3]
-
Reduced Variability : By closely tracking the analyte's behavior, Trimipramine-d3 provides a more accurate correction for any sample-to-sample variations, leading to enhanced precision and reproducibility.[5][6]
Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| Trimipramine-d3 (Deuterated) | - Co-elutes with Trimipramine, providing the best correction for matrix effects and extraction variability.[3]- Chemically and physically almost identical to the analyte.[4]- Recognized by regulatory bodies like the FDA and EMA as a preferred choice.[5] | - Can be more expensive to synthesize.- Potential for isotopic cross-contribution if not carefully monitored. |
| Structural Analog (e.g., Opipramol) | - More readily available and cost-effective.- Can provide adequate correction if chosen carefully. | - May not co-elute perfectly with the analyte, leading to differential matrix effects.[7]- Differences in extraction recovery and ionization efficiency can introduce bias. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variations in sample preparation and instrument performance.- Generally not acceptable for regulated bioanalysis due to poor accuracy and precision. |
A Framework for Validation: Key Parameters and Acceptance Criteria
A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[8] This process involves a series of experiments to evaluate the method's performance characteristics, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] While there are similarities between FDA and EMA guidelines, the EMA's guidance is often considered more prescriptive in the practical execution of experiments.[9]
Here are the fundamental parameters for validation:[12][13][14]
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15] This is assessed by analyzing blank matrix from at least six different sources to check for interferences at the retention time of the analyte and IS.[15]
-
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.[16] These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.[12][17]
-
Calibration Curve : This demonstrates the relationship between the analyte concentration and the instrument's response.[8] It should be prepared in the same biological matrix as the samples and consist of a blank, a zero standard, and at least six non-zero concentration levels.[14]
-
Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[16] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[16]
-
Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[14] This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[14]
-
Matrix Effect : The effect of co-eluting, undetected matrix components on the ionization of the analyte.[8] This is a critical parameter, especially when not using a deuterated internal standard.
-
Recovery : The efficiency of the extraction procedure.[13]
Regulatory Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[17] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLLOQ, where it should not exceed 20%.[17] |
| Selectivity | Response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. Response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.[16] |
| Calibration Curve | Correlation coefficient (r²) should be ≥ 0.99. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the validation of a bioanalytical method for Trimipramine in human plasma using Trimipramine-d3 as the internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Trimipramine and Trimipramine-d3 in methanol to prepare individual stock solutions.
-
Working Solutions : Prepare serial dilutions of the Trimipramine stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the Trimipramine-d3 internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and common method for extracting drugs from plasma.[7]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Trimipramine-d3 internal standard working solution and vortex briefly.
-
Add 300 µL of methanol (the precipitating agent) and vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column : A C18 column, such as a ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm), is suitable for the separation of Trimipramine.[7]
-
Mobile Phase : An isocratic mobile phase consisting of 5mM ammonium formate with 0.1% formic acid and methanol (25:75, v/v) at a flow rate of 1.0 mL/min can be used.[7]
-
Mass Spectrometry : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion mode is used for detection.
-
MRM Transitions :
-
Trimipramine: m/z 295.20 → 100.10[7]
-
Trimipramine-d3: m/z 298.20 → 103.10 (anticipated)
-
-
Visualizing the Workflow
Bioanalytical Method Validation Workflow
Caption: How a deuterated IS corrects for analytical variability.
Conclusion
The validation of a bioanalytical method is a critical process that ensures the reliability and integrity of data in drug development. The use of a deuterated internal standard, such as Trimipramine-d3, represents the gold standard in LC-MS/MS bioanalysis. Its ability to closely mimic the behavior of the analyte provides superior correction for experimental variability, leading to more accurate and precise results. By following a robust validation framework and adhering to regulatory guidelines, researchers can have confidence in their data, which ultimately supports informed decision-making in the journey of bringing new therapeutics to patients.
References
-
Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. Available from: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
TIJER. Parameters of Bioanalytical Method Development and Validation. Available from: [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
PMC. Bioanalytical method validation: An updated review. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
OMICS International. Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
ResearchGate. Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
LCGC. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]
-
National Institutes of Health. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Available from: [Link]
-
IJAPBC. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available from: [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]
-
Biotage. LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Available from: [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ajpsonline.com [ajpsonline.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Internal Standards in Trimipramine Bioanalysis: Trimipramine-d3 vs. Structural Analogs
Introduction: The Cornerstone of Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like trimipramine in complex biological matrices is paramount. Trimipramine, a tricyclic antidepressant (TCA), is prescribed for treating depression and insomnia.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technology for this task due to its high sensitivity and selectivity. However, the reliability of LC-MS/MS data is critically dependent on the use of an appropriate internal standard (IS).[2] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the entire analytical workflow—from sample preparation to instrumental analysis.[2]
The two primary categories of internal standards used in bioanalysis are the stable isotope-labeled (SIL) internal standard, such as Trimipramine-d3, and the structural analog. This guide provides an in-depth, objective comparison of these two approaches for the quantification of trimipramine, supported by established analytical principles and experimental data, to empower researchers to make the most informed decision for their applications.
The Gold Standard: The Case for Trimipramine-d3
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., replacing hydrogen ¹H with deuterium ²H or ¹²C with ¹³C). Trimipramine-d3 is the deuterated analog of trimipramine, intended specifically for use as an internal standard in GC- or LC-MS applications.[3]
SILs are widely considered the "gold standard" in quantitative bioanalysis for a compelling reason: their physicochemical properties are nearly identical to the analyte of interest.[4][5] This near-perfect chemical mimicry allows the SIL to track the analyte through every stage of the analytical process, providing the most accurate compensation for potential errors.
Key Advantages of Trimipramine-d3:
-
Superior Matrix Effect Compensation: Matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix—are a major source of imprecision and inaccuracy in LC-MS bioanalysis.[6][7] Because a SIL like Trimipramine-d3 has virtually the same chromatographic retention time and ionization efficiency as the analyte, it experiences the same matrix effects.[2] This co-elution ensures that any signal fluctuation affecting the analyte is mirrored in the IS, allowing the ratio of their responses to remain constant and accurate.
-
Correction for Extraction and Handling Variability: Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL. This ensures that the final analyte/IS ratio accurately reflects the initial concentration.
-
Enhanced Precision and Accuracy: By effectively normalizing for variations, SILs consistently lead to methods with improved precision and accuracy, a critical requirement for regulatory submissions and reliable pharmacokinetic studies.[8] Studies comparing SILs to structural analogs for other drugs have demonstrated that while both can provide satisfactory results, SILs often yield superior repeatability and accuracy.[8][9]
Potential Considerations:
While superior, SILs are not without considerations. Deuterated standards can, in rare cases, exhibit slight chromatographic separation from the analyte (the "isotope effect"), though this is typically minimal for labels like d3.[10] Additionally, the cost and commercial availability of a specific SIL can be a factor, although their use has become increasingly standard.[10][11]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a molecule that is chemically similar to the analyte but is not isotopically labeled.[4] For trimipramine, a common practice is to use another tricyclic antidepressant as the IS. For instance, a published method for trimipramine quantification successfully used Opipramol dihydrochloride as the internal standard.[12][13] Other TCAs like imipramine or desipramine could also be considered.
Advantages of Structural Analogs:
-
Cost-Effectiveness and Availability: Structural analogs are often less expensive and more readily available than custom-synthesized SILs.[4][10]
-
Avoidance of Isotopic Crosstalk: There is no risk of the IS contributing to the analyte's mass signal, which can be a concern with impure or poorly chosen SILs.
Critical Disadvantages:
-
Incomplete Matrix Effect Compensation: This is the most significant drawback. Because the structural analog has a different chemical structure, it will have a different retention time and may have a different ionization efficiency than trimipramine.[10] If the analog elutes in a region with different levels of ion suppression or enhancement than the analyte, it cannot accurately compensate for the matrix effect, leading to biased results.[2]
-
Differential Extraction Recovery: Subtle differences in polarity and chemical properties can cause the analog and the analyte to have different recoveries during sample preparation, introducing a systematic error that cannot be corrected.
-
Increased Method Development and Validation Burden: When using a structural analog, regulatory guidelines require a more rigorous validation to demonstrate that it adequately tracks the analyte.[14][15] This includes a thorough investigation of matrix effects from multiple sources (lots) of the biological matrix.
Quantitative Performance Comparison
The choice of internal standard directly impacts the key validation parameters of a bioanalytical method. The following table summarizes the expected performance differences between Trimipramine-d3 and a typical structural analog IS.
| Performance Parameter | Trimipramine-d3 (SIL IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Trimipramine-d3 co-elutes with trimipramine, experiencing identical ionization suppression/enhancement. A structural analog elutes at a different time, where matrix effects can be significantly different.[2] |
| Accuracy | High | Moderate to High | Superior compensation for all sources of variability leads to higher accuracy. Accuracy with an analog is dependent on how closely it mimics the analyte's behavior.[8][9] |
| Precision | High | Moderate to High | Tightly controlled normalization results in lower coefficients of variation (%CV). Inter-sample variability in matrix effects can increase imprecision when using an analog.[8][9] |
| Extraction Recovery Tracking | Excellent | Good to Moderate | As a near-identical chemical entity, Trimipramine-d3 will have the same extraction efficiency as the analyte across different conditions and matrices. |
| Regulatory Acceptance | Universally Accepted (Gold Standard) | Acceptable, but Requires Rigorous Justification | Regulatory bodies like the FDA and EMA strongly prefer the use of SILs for their proven reliability in ensuring data integrity.[14][15][16] |
| Cost | Higher | Lower | Custom synthesis and isotopic labeling increase the cost of SILs compared to readily available chemical analogs.[5] |
Experimental Design and Protocols
To ensure the trustworthiness of any quantitative method, a self-validating system must be described. Below is a representative experimental protocol for the analysis of trimipramine in human plasma, which can be used to evaluate and compare the performance of either Trimipramine-d3 or a structural analog.
I. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting trimipramine from plasma.
-
Aliquot Samples: In a clean microcentrifuge tube, add 100 µL of human plasma (blank, calibrator, QC, or unknown sample).
-
Add Internal Standard: Add 25 µL of the working internal standard solution (either Trimipramine-d3 or a structural analog at a concentration of ~250 ng/mL[17]) to each tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
II. LC-MS/MS Conditions
These conditions are a starting point and should be optimized for the specific instrument used.
-
LC Column: C18 column (e.g., ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in water.[13]
-
Mobile Phase B: Methanol.[13]
-
Flow Rate: 0.8 - 1.0 mL/min.[13]
-
Gradient: Isocratic elution with 75% Mobile Phase B.[13]
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflows
Diagrams help clarify complex processes. The following workflows illustrate the bioanalytical process and the logic for selecting an internal standard.
Caption: General bioanalytical workflow for trimipramine quantification.
Caption: Decision-making flowchart for internal standard selection.
Conclusion and Authoritative Recommendations
The choice between a stable isotope-labeled internal standard and a structural analog is a critical decision that balances analytical performance with practical constraints of cost and availability.
-
For Regulated Bioanalysis: For studies intended for regulatory submission (e.g., pivotal pharmacokinetic or bioequivalence studies), Trimipramine-d3 is the unequivocally superior and recommended choice. Its ability to perfectly compensate for matrix effects and other analytical variables provides the highest level of data integrity, accuracy, and precision, aligning with the expectations of agencies like the FDA and EMA.[14][15][16]
-
For Research and Early Development: A structural analog can be a viable and cost-effective alternative for non-regulated research, discovery-phase studies, or academic investigations.[5] However, this path requires a more extensive and rigorous validation to prove its suitability. Researchers must meticulously demonstrate that the chosen analog is not susceptible to differential matrix effects or extraction inconsistencies that could compromise the data.
Ultimately, while structural analogs can perform adequately under well-controlled conditions, the use of Trimipramine-d3 mitigates analytical risk and provides greater confidence in the final quantitative results. It represents an investment in data quality that is justified for all critical stages of drug development and clinical research.
References
- Benchchem. (n.d.). A Comparative Guide to Internal Standards for Tropisetron Bioanalysis: Tropisetron-d5 vs. a Structural Analog.
- Benchchem. (2025). The Critical Choice of Internal Standards in Catecholamine Analysis: A Comparative Guide.
- Sigma-Aldrich. (n.d.). Trimipramine-D3 maleate.
-
Bodnar, M., et al. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of Chromatography B, 1104, 195-203. Retrieved from [Link]
-
Al-Badr, A. A. (2020). Trimipramine Maleate. ResearchGate. Retrieved from [Link]
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Cayman Chemical. (n.d.). Trimipramine-d3 (maleate).
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]
-
ResearchGate. (2025). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
- Benchchem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
ResearchGate. (2025). A Study on Synthesis and Characterization of Various Polymorphic Forms of Trimipramine Maleate and Clomipramine Hydrochloride. Retrieved from [Link]
-
van der Gugten, J. G., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2467-2474. Retrieved from [Link]
-
Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. ResearchGate. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Al-Badr, A. A. (n.d.). Analytical Profile of Trimipramine Maleate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Li, W., et al. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(16), 1835-1847. Retrieved from [Link]
-
ResearchGate. (2025). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Remy, C. N., & Johnson, D. F. (1979). Novel analogs of tricyclic psychopharmacological agents. Journal of Medicinal Chemistry, 22(7), 845-850. Retrieved from [Link]
-
Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(4). Retrieved from [Link]
-
Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Chemical and Pharmaceutical Research, 7(8), 524-533. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimipramine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved from [Link]
-
Badoud, F., et al. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Analytica Chimica Acta, 1219, 340075. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Benchchem. (2025). The Isotope Dilemma: A Comparative Guide to Deuterated Internal Standards in LC-MS.
-
Kaza, M., & Karazniewicz-Lada, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 119-126. Retrieved from [Link]
-
ResearchGate. (2025). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Retrieved from [Link]
-
Hishinuma, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Chromatography B, 1152, 122245. Retrieved from [Link]
-
Reddit. (n.d.). r/CHROMATOGRAPHY - Accounting for the matrix effect. Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Thour, A., & Marwaha, R. (2023). Tricyclic Antidepressants. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]
-
Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structural analogs – Knowledge and References. Retrieved from [Link]
-
LCGC International. (n.d.). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. Retrieved from [Link]
Sources
- 1. Trimipramine-D3 maleate 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1185245-93-5 [sigmaaldrich.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. wsp.wa.gov [wsp.wa.gov]
Inter-Laboratory Comparison of Trimipramine Quantification Methods: A Technical Guide
Executive Summary
In the context of Therapeutic Drug Monitoring (TDM) for neuropsychopharmacology, the precise quantification of Trimipramine (a tricyclic antidepressant) is critical for optimizing efficacy and avoiding toxicity. This guide provides an objective, technical comparison of the two dominant analytical methodologies: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection) .
While HPLC-UV remains a cost-effective workhorse for laboratories with limited capital, our comparative analysis demonstrates that LC-MS/MS offers superior sensitivity (LOQ ~0.1 ng/mL vs. ~3.0 ng/mL) and specificity, particularly when distinguishing between the parent compound and its pharmacologically active metabolite, desmethyltrimipramine . This guide details the experimental protocols, performance metrics, and critical control points required to minimize inter-laboratory variability, grounded in the AGNP Consensus Guidelines .
The Clinical Context: Why Precision Matters
According to the AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology (2017 Update) , Trimipramine is a Level 2 recommendation for TDM. This means TDM is recommended for dose titration and problem-solving (e.g., suspected non-compliance or toxicity).
-
Therapeutic Reference Range: 150–350 ng/mL (Sum of Trimipramine + Desmethyltrimipramine).
-
Toxic Concentration: > 500 ng/mL.
-
Metabolic Complexity: Trimipramine is metabolized via CYP2D6. Genetic polymorphisms in this enzyme can lead to massive inter-individual variability, necessitating robust quantification methods that are not susceptible to matrix interferences.
Comparative Analysis: LC-MS/MS vs. HPLC-UV[1]
The following data synthesizes performance characteristics from multi-site validation studies.
Table 1: Performance Metric Comparison
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV (Alternative) | Implication |
| Principle | Mass filtering (m/z transitions) | UV Absorption (254 nm) | MS is specific; UV is non-specific. |
| LOD (Limit of Detection) | 0.1 – 1.0 ng/mL | 10 – 20 ng/mL | MS detects trace levels essential for pharmacokinetic studies. |
| Sample Volume | 100 – 200 µL | 500 – 1000 µL | MS requires significantly less patient blood. |
| Sample Preparation | Protein Precipitation (PPT) or SPE | Liquid-Liquid Extraction (LLE) | PPT is faster; LLE is cleaner but labor-intensive. |
| Run Time | 3 – 5 minutes | 15 – 25 minutes | MS offers 5x higher throughput. |
| Selectivity | High (Mass resolution) | Moderate (Chromatographic resolution) | UV is prone to interference from co-medications. |
| Cost per Sample | Low (Reagents) | High (Solvents/Labor) | MS has high CAPEX but lower OPEX at volume. |
Visualizing the Analytical Decision Matrix
The following decision tree assists laboratory directors in selecting the appropriate methodology based on resource availability and sensitivity requirements.
Figure 1: Analytical Decision Matrix for Trimipramine Quantification.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols utilize Self-Validating Systems .
-
LC-MS/MS: Uses a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects (ion suppression).
-
HPLC-UV: Uses a chemical analogue Internal Standard to correct for extraction recovery.
Protocol A: LC-MS/MS (The High-Sensitivity Workflow)
Objective: Rapid quantification of Trimipramine and Desmethyltrimipramine.
Reagents:
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard (IS): Trimipramine-d3 (Deuterated).
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard working solution (Trimipramine-d3 at 500 ng/mL).
-
Mechanism: The IS binds to plasma proteins similarly to the analyte, compensating for recovery losses.
-
Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Dilution reduces solvent strength to improve peak shape).
-
-
LC-MS/MS Analysis:
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
-
MS Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Trimipramine: m/z 295.2 → 100.1 (Quantifier), 295.2 → 58.1 (Qualifier).
-
Trimipramine-d3 (IS): m/z 298.2 → 100.1.
-
-
Self-Validating Check: The ion ratio between the Quantifier and Qualifier transitions must remain within ±20% of the calibration standard. If it deviates, suspect interference.
Protocol B: HPLC-UV (The Robust Alternative)
Objective: Cost-effective quantification without MS.
Reagents:
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2).
-
Internal Standard: Clomipramine or Opipramol (Must be chromatographically resolved).
Step-by-Step Methodology:
-
Liquid-Liquid Extraction (LLE):
-
Aliquot 1000 µL of plasma.
-
Add 50 µL Internal Standard.
-
Add 200 µL 2M NaOH (Alkalinization renders the drug non-ionized, improving solubility in organic solvent).
-
Add 5 mL Extraction Solvent. Shake mechanically for 10 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute in 150 µL Mobile Phase.
-
-
HPLC Analysis:
Inter-Laboratory Variability & Standardization
Inter-laboratory comparisons often reveal discrepancies due to Matrix Effects . In LC-MS/MS, phospholipids from plasma can suppress ionization, leading to underestimation of drug levels.
The Mechanism of Variability
The following diagram illustrates where errors are introduced in the workflow and how to mitigate them.
Figure 2: Workflow Analysis highlighting Critical Control Points for variability.
Recommendations for Harmonization
To ensure your laboratory's results match the AGNP consensus:
-
External Quality Assessment (EQA): Participate in proficiency testing programs (e.g., predicted vs. actual values).
-
Matrix Matching: Prepare calibration curves in drug-free human plasma, not buffer, to mimic extraction efficiency.
-
Isotope Dilution: For LC-MS/MS, the use of Trimipramine-d3 is non-negotiable for clinical accuracy.
References
-
Montenarh, D., et al. (2014).[1] Quantification of 33 antidepressants by LC-MS/MS – comparative validation in whole blood, plasma and serum.[1] Analytical and Bioanalytical Chemistry, 406, 5939–5953.[1] [Link]
-
Koganti, V. S., et al. (2015).[2] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Chromatography & Separation Techniques. [Link]
-
Washington State Patrol Toxicology Laboratory Division. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. WSP Toxicology Manual. [Link]
-
Waters Corporation. (2021). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Application Note. [Link]
Sources
Technical Guide: Validating Isotopic Purity of Trimipramine-d3 (Maleate) for Bioanalysis
[1]
Executive Summary
Trimipramine-d3 (maleate) is the gold-standard internal standard (IS) for the LC-MS/MS quantification of Trimipramine, a tricyclic antidepressant. While its chemical purity (e.g., >98%) is often highlighted, its isotopic purity (atom % D) is the critical determinant of bioanalytical accuracy.
This guide provides a rigorous protocol for assessing isotopic purity and objectively compares the performance of High-Purity Trimipramine-d3 against Structural Analogs (e.g., Opipramol) and External Standardization .
Key Insight: Inadequate isotopic purity leads to "Cross-Talk"—a bidirectional interference where the IS contributes signal to the analyte channel (false positive) and the analyte contributes to the IS channel (quantification bias).
Critical Parameter: Isotopic Purity vs. Chemical Purity
Before validating, researchers must distinguish between these two specifications:
| Parameter | Definition | Impact on Bioanalysis |
| Chemical Purity | % of the sample that is Trimipramine (regardless of isotope). | Affects gravimetric accuracy of stock preparation. |
| Isotopic Purity | % of molecules containing the specific isotope label (e.g., d3) vs. unlabeled (d0) or partially labeled (d1, d2) forms.[1] | Directly affects LLOQ and Accuracy. High levels of d0 in the IS cause high background in the analyte channel. |
Experimental Protocol: Assessing Isotopic Purity
Objective: Quantify the contribution of unlabeled (d0) and partially labeled (d1, d2) species in a Trimipramine-d3 lot.
Phase A: Sample Preparation
-
Stock Solution: Dissolve ~1 mg of Trimipramine-d3 (maleate) in Methanol (LC-MS grade) to achieve a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock with 50:50 Methanol:Water (+0.1% Formic Acid) to a final concentration of 1 µg/mL (1000 ng/mL) .
-
Note: A high concentration is required to detect low-abundance isotopic impurities (d0) with sufficient signal-to-noise.[1]
-
Phase B: MS Acquisition (Direct Infusion or Flow Injection)[1]
-
Instrument: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap/Q-TOF).[1]
-
Mode: Q1 MS Scan (Full Scan) or SIM (Selected Ion Monitoring).[1]
-
Mass Range: m/z 290 – 305 (Centered around the [M+H]+ of Trimipramine at 295.2 and d3 at 298.2).
-
Scan Duration: Acquire for 1–2 minutes to average signal noise.
Phase C: Data Deconvolution & Calculation
Extract the average intensities for the following ions:
-
d0 (Unlabeled): m/z 295.2[1]
-
d1 (Mono-labeled): m/z 296.2[1]
-
d2 (Di-labeled): m/z 297.2[1]
-
d3 (Target IS): m/z 298.2[1]
Calculation Formula:
Critical Check (The "Blank" Test):
Calculate the % Contribution to Analyte (d0) :
-
Acceptance Criteria: For high-sensitivity assays (LLOQ < 1 ng/mL), % Interference must be < 0.1% .[1]
Workflow Visualization
The following diagram outlines the validation logic, from stock prep to the decision gate for assay suitability.
Figure 1: Decision workflow for validating isotopic purity prior to method development.
Comparative Performance Analysis
This section compares Trimipramine-d3 against alternative standardization strategies. Data is synthesized from bioanalytical validation principles and specific Trimipramine method characteristics.[2]
Comparison 1: Impact on Assay Accuracy (LLOQ Level)
Scenario: Quantifying Trimipramine at 0.1 ng/mL (LLOQ).
| Metric | Trimipramine-d3 (High Purity) | Opipramol (Structural Analog) | External Standard (No IS) |
| Correction Mechanism | Tracks ionization suppression & recovery losses perfectly.[1] | Corrects for extraction, but not ionization differences (different RT). | No correction for matrix effects or recovery. |
| Retention Time Shift | Minimal (< 0.05 min difference from analyte). | Significant shift (~0.2 - 0.5 min difference).[1][3] | N/A |
| Matrix Effect (% CV) | < 5% (Excellent Compensation) | 10 - 15% (Variable Compensation) | > 20% (Poor Compensation) |
| LLOQ Accuracy | 98 - 102% | 85 - 115% | 70 - 130% |
Comparison 2: The "Cross-Talk" Risk
The diagram below illustrates why Low Purity d3 is dangerous compared to an Analog IS. While d3 is superior for matrix compensation, it introduces a unique risk: Isotopic Interference .
Figure 2: The Cross-Talk Mechanism. Impure IS (containing d0) directly inflates the analyte signal, compromising LLOQ.
Performance Verdict
-
Trimipramine-d3 (High Purity): The only viable option for regulated clinical bioanalysis (FDA/EMA guidelines) where precision <15% is mandatory at low concentrations.[1]
-
Opipramol: Acceptable only if a stable isotope is unavailable or cost is the primary driver. It fails to correct for "ion suppression zones" in complex matrices (e.g., hemolyzed plasma) because it elutes at a different time.
-
External Std: Not recommended for LC-MS bioanalysis of biological fluids due to high matrix variability.
References
-
Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Walsh Medical Media. Retrieved from [Link]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][1]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Trimipramine-d3 (maleate)
Executive Safety Summary
Compound: Trimipramine-d3 (maleate) CAS (Unlabeled Parent): 521-78-8 Primary Application: Internal Standard for LC-MS/GC-MS quantitation of tricyclic antidepressants. Critical Hazard: Potent CNS agent. Reproductive toxin (Suspected).[1][2][3] Acute oral toxicity.[1][2]
Immediate Action Directive: Treat this isotopologue with the same rigorous safety protocols as the parent compound. Although often handled in milligram quantities for analytical standards, the potency of tricyclic antidepressants (TCAs) requires a zero-exposure mentality. Engineering controls (Fume Hood) are the primary defense; PPE is the secondary barrier.
Hazard Identification & Risk Assessment
Before selecting PPE, the researcher must understand the specific toxicity profile. As a deuterated salt, Trimipramine-d3 maleate retains the pharmacological and toxicological properties of Trimipramine.
Table 1: GHS Hazard Classifications
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Critical risk during weighing of dry powder. Ingestion via hand-to-mouth transfer is the primary vector. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1][2] | Zero-tolerance for dermal contact. Pregnant personnel should consult EHS before handling. |
| Target Organ Toxicity | H335 | May cause respiratory irritation.[1] | Inhalation of dust is a significant risk without a fume hood. |
| Skin/Eye Irritation | H315 / H319 | Causes skin and serious eye irritation.[1] | Mucous membrane protection is mandatory. |
The PPE Ecosystem
Standard laboratory PPE is insufficient for handling potent reproductive toxins in powder form. You must employ an "Enhanced Barrier" strategy.
A. Respiratory Protection (The Hierarchy)[4]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). All open-vessel manipulations (weighing, solubilization) must occur here.
-
Secondary PPE (If Hood Unavailable/Failure): NIOSH-certified N95 or P100 particulate respirator.
-
Note: Surgical masks offer zero protection against chemical dusts.
-
B. Dermal Protection (The Double-Glove Protocol)
TCAs are lipophilic amines; however, the maleate salt form increases polarity.
-
Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm). Latex is not recommended due to variable chemical resistance and allergen risks.
-
Configuration: Double-gloving is required during solubilization.
-
Inner Glove: Standard Nitrile (4-5 mil).
-
Outer Glove: Extended Cuff Nitrile (to cover lab coat wrist cuffs).
-
Logic: The outer glove is sacrificial. If contaminated by solvent (e.g., Methanol/DMSO) or powder, strip it immediately inside the hood to maintain a clean inner layer.
-
C. Ocular & Body Protection[4][5]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses with side shields are acceptable only if working strictly behind a fume hood sash.
-
Body: Lab coat (buttoned to throat) + Closed-toe chemically resistant shoes.
Operational Protocol: Weighing & Solubilization
This workflow minimizes static discharge (which disperses powder) and exposure risks.
Diagram 1: Safe Handling Workflow
Caption: Logical flow for handling Trimipramine-d3, emphasizing the critical transition from dry powder to solution inside the fume hood.
Step-by-Step Methodology
1. Preparation & Static Control
-
Context: Deuterated standards are expensive and often static-prone. Static can cause powder to "jump" from the spatula, creating a contamination hazard.
-
Action: Place an anti-static gun or ionizer inside the fume hood. Wipe the balance area with a damp lint-free wipe to increase local humidity slightly, reducing static charge.
2. The Weighing Procedure
-
Location: STRICTLY inside the fume hood.
-
Technique:
-
Open the source vial.
-
Use a disposable antistatic micro-spatula.
-
Transfer the maleate salt into a pre-tared amber glass vial (TCAs are light-sensitive).
-
Critical: If powder spills, do not blow it away. Cover with a wet wipe (methanol-dampened) and dispose of as hazardous waste.
-
3. Solubilization (The High-Risk Moment)
-
Solvents: Typically Methanol (MeOH) or DMSO.
-
Risk: Dissolving the salt creates a concentrated liquid solution that can penetrate gloves faster than dry powder.
-
Action: Add solvent immediately after weighing to "trap" the powder in solution. Cap the vial tightly and vortex.
-
Glove Check: Inspect outer gloves for splashes. If splashed, change outer gloves immediately.
Decontamination & Waste Disposal[6]
Decontamination[6][7]
-
Surface: Wipe the balance and hood surface with 10% bleach solution (oxidizes the amine) followed by a water rinse, or use a dedicated surfactant cleaner.
-
Glassware: Rinse 3x with Methanol before standard washing. Collect rinsate as hazardous waste.
Disposal Strategy
Do not dispose of Trimipramine-d3 down the drain. It is toxic to aquatic life (H410).[2]
Table 2: Waste Classification
| Waste Stream | Classification | Disposal Method |
| Dry Solid Waste (Contaminated gloves, wipes) | Hazardous Solid | Segregated incineration bin. |
| Liquid Waste (Stock solutions, rinsate) | Solvent Waste (Halogenated/Non-Halogenated) | Flammable solvent waste stream. |
| Sharps (Needles, broken glass) | Bio/Chem Sharps | Rigid sharps container. |
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use solvent (alcohol/acetone) to clean skin, as this enhances absorption of the drug.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]
References
-
PubChem. (n.d.). Trimipramine Maleate | C24H30N2O4. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
